(S,R,S)-AHPC-Ac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32N4O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-27-14)17-8-6-16(7-9-17)11-26-22(30)19-10-18(32-15(2)29)12-28(19)23(31)21(25)24(3,4)5/h6-9,13,18-19,21H,10-12,25H2,1-5H3,(H,26,30)/t18-,19+,21-/m1/s1 |
InChI Key |
LSHNHGFBDQKVFU-SVFBPWRDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of (S,R,S)-AHPC-Ac in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-Ac, a pivotal E3 ligase ligand, in the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into the quantitative data, experimental protocols, and signaling pathways that underpin its function, offering a valuable resource for researchers in targeted protein degradation.
Introduction to this compound and its Role in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a derivative of (S,R,S)-AHPC, a well-established and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] In the architecture of a PROTAC, this compound serves as the "anchor" that recruits the VHL E3 ligase complex. This recruitment is the critical first step in the PROTAC-mediated degradation cascade.
The fundamental mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC molecule (containing the this compound moiety), and the VHL E3 ligase.[4] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Quantitative Analysis of this compound-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. Below are tables summarizing representative quantitative data for (S,R,S)-AHPC-based PROTACs.
| PROTAC | Target Protein | VHL Ligand Binary Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | 66 | 4.4 | 15 | [5] |
| AT1 | BRD4BD2 | 66 | 1.8 | 37 | [5] |
| ARD-266 | Androgen Receptor | >1000 (µM range) | Not Reported | Not Reported | [6] |
Table 1: Binding Affinities and Cooperativity of select (S,R,S)-AHPC-based PROTACs. Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1110 | Not Reported | [3] |
| ARV-771 | BET Proteins | CRPC cells | <1 | Not Reported | [7] |
| ARD-266 | Androgen Receptor | LNCaP | 0.2-1 | >95 | [6] |
| PROTAC (14d) | BRD4 | Not Specified | 158 ± 83 | Not Reported | [8] |
Table 2: Degradation Potency of select (S,R,S)-AHPC-based PROTACs. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway of VHL-Mediated Protein Degradation
The signaling cascade initiated by an this compound-based PROTAC culminates in the proteasomal degradation of the target protein. The following diagram illustrates this pathway.
Experimental Protocols
Accurate characterization of this compound-based PROTACs requires a suite of biochemical and cellular assays. This section provides detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified VHL E3 ligase complex and target protein
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding affinity (Kd).
-
Separately, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. Calculate the cooperativity factor (α = Kd,binary / Kd,ternary).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.
Materials:
-
Tagged recombinant VHL E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)
-
PROTAC compound
-
Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., d2-anti-GST)
-
TR-FRET compatible plate reader
Procedure:
-
Assay Setup: In a microplate, add the tagged VHL complex, tagged target protein, and the PROTAC at various concentrations.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates the formation of the ternary complex.
In Vitro Pull-down Assay
This assay provides a qualitative or semi-quantitative assessment of ternary complex formation.[2]
Materials:
-
Tagged recombinant VHL E3 ligase (e.g., His-tagged)
-
Recombinant target protein
-
PROTAC compound
-
Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tag)
-
Wash and elution buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Complex Formation: Incubate the tagged VHL complex, target protein, and PROTAC in a binding buffer.
-
Pull-down: Add the affinity beads to the mixture and incubate to allow the tagged VHL complex (and any interacting proteins) to bind.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the target protein and VHL to confirm the presence of the ternary complex.
Experimental and Logical Workflow
The development and characterization of an this compound-based PROTAC follows a logical workflow, from initial design to in-depth mechanistic studies.
Conclusion
This compound is a cornerstone in the development of VHL-recruiting PROTACs. Its ability to effectively engage the VHL E3 ligase and facilitate the formation of a productive ternary complex is paramount to achieving potent and selective degradation of target proteins. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of this compound-mediated targeted protein degradation.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
(S,R,S)-AHPC-Ac: A Technical Guide to a Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves as the anchor to the UPS. This technical guide provides an in-depth overview of (S,R,S)-AHPC-Ac, a key building block for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its pivotal role in the rational design and development of novel protein degraders.
This compound is a synthetic molecule incorporating the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) core, a high-affinity ligand for the VHL E3 ligase. The "-Ac" designation in this context typically refers to a linker terminating in a carboxylic acid group, providing a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. This modularity allows for the systematic development and optimization of PROTACs against a wide array of therapeutic targets.
The Role of this compound in the PROTAC Mechanism
PROTACs synthesized using an this compound-derived linker operate through a catalytic mechanism that results in the ubiquitination and subsequent degradation of a target protein.
The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
Quantitative Data on (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd) of the (S,R,S)-AHPC ligand to the VHL E3 ligase is a critical determinant of the overall potency of the resulting PROTAC.
Below are tables summarizing representative quantitative data for VHL-recruiting PROTACs. While the specific linker can influence these values, this data provides a general understanding of the performance of PROTACs utilizing the (S,R,S)-AHPC core.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| (S,R,S)-AHPC derivative | 186 nM | Isothermal Titration Calorimetry (ITC) |
| VH032 (a well-characterized (S,R,S)-AHPC derivative) | 190 nM | Surface Plasmon Resonance (SPR) |
| VHL Ligand 14 | 196 nM (IC50) | Competitive Binding Assay[1] |
Table 2: Degradation Potency of Representative VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | >95% | [1] |
| ARD-266 | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 Prostate Cancer Cells | 0.2-1 nM | >95% | [1] |
| Compound 51 | BRD9 / BRD7 | HEK293 cells | 1.76 nM / 4.5 nM | Not Specified | [2] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50 for degradation) | Not Specified | [3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of this compound based PROTACs. The following sections provide methodologies for key experiments.
Synthesis of an (S,R,S)-AHPC-Acid Linker Conjugate
This protocol outlines a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG or alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of (S,R,S)-AHPC to the Linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amine-linker in DMF.
-
Add the base (e.g., DIPEA) to neutralize the hydrochloride salt.
-
Add the coupling agents (e.g., HATU and HOBt) and stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting Boc-protected (S,R,S)-AHPC-linker conjugate by flash chromatography.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final (S,R,S)-AHPC-acid linker conjugate.
-
Determination of DC50 and Dmax by Western Blot
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment to determine the DC50 and Dmax values.[4][5]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation and Cooperativity Assessment by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters including binding affinity (Kd) and stoichiometry (n). This protocol can be used to determine the cooperativity of ternary complex formation.[6]
Materials:
-
Highly purified VHL protein, target protein, and PROTAC
-
ITC buffer (dialysis buffer for the proteins)
-
Isothermal titration calorimeter
Procedure:
-
Determine Binary Binding Affinities:
-
PROTAC to VHL (Kd1): Titrate the PROTAC into a solution of VHL protein in the ITC cell.
-
PROTAC to Target Protein (Kd2): Titrate the PROTAC into a solution of the target protein in the ITC cell.
-
-
Determine Ternary Binding Affinity:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the VHL and target proteins.
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the binding isotherms to an appropriate model to determine the Kd values for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [Protein in cell])
-
Cellular Ternary Complex Formation by NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[6][7][8]
Materials:
-
Cells co-transfected with NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with BRET capabilities
Procedure:
-
Cell Preparation:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Visualization of Workflows and Pathways
Clear visualization of complex biological processes and experimental workflows is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).
Conclusion
This compound and its derivatives are indispensable tools in the field of targeted protein degradation. The (S,R,S)-AHPC core provides a potent and well-characterized anchor to the VHL E3 ligase, while the terminal carboxylic acid offers a versatile point of attachment for a variety of linkers and target-binding ligands. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs derived from this essential building block. As the field of targeted protein degradation continues to expand, the strategic application of well-designed components like this compound will be crucial in advancing novel therapeutics into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
The Advent of V-HL Ligands: A Technical Guide to Their Discovery and Application in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A critical component of this technology is the ligand that recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor, owing to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][3] This technical guide provides an in-depth exploration of the discovery and history of VHL ligands, their evolution, and their pivotal role in the development of VHL-based PROTACs.
From Hypoxia Signaling to Targeted Protein Degradation: The Genesis of VHL Ligands
The journey to potent VHL ligands began with the study of the VHL protein's natural role in the cellular response to hypoxia. The von Hippel-Lindau (VHL) gene, first identified in 1993, encodes the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation in the presence of oxygen.[5][6] This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain-containing enzymes (PHDs).[4] The hydroxylated HIF-1α is then recognized by VHL, leading to its degradation and the suppression of hypoxia-inducible genes.[4][5]
This natural protein-protein interaction between VHL and the hydroxyproline (B1673980) motif of HIF-1α provided the crucial starting point for the rational design of small molecule VHL ligands.[7] The pioneering work of the Crews and Ciulli labs was instrumental in translating this biological understanding into chemical tools.[2][8] Early efforts focused on developing peptidomimetic compounds that mimicked the binding of HIF-1α to VHL.[4]
A significant breakthrough came with the development of non-peptidic, small-molecule VHL ligands based on a (2S,4R)-4-hydroxyproline core.[4] This scaffold successfully recapitulated the key interactions required for VHL binding.[4] Initial compounds, while demonstrating the feasibility of this approach, had modest binding affinities.[4] Subsequent structure-guided optimization led to the development of highly potent and cell-permeable VHL ligands, such as VH032, which became a cornerstone for the development of VHL-recruiting PROTACs.[9][10] Further iterations, including the development of ligands like VH298 and VH101, have continued to refine the affinity and physicochemical properties of these critical molecules.[11]
Quantitative Analysis of VHL Ligand Binding Affinity
The development of VHL ligands has been driven by a continuous effort to improve their binding affinity for the VHL E3 ligase. This has been quantified using various biophysical techniques, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) being key metrics. The following table summarizes the binding affinities of several key VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) to VHL | Reference(s) |
| VHL-IN-1 | 37 nM | [12] | |
| VH101 | 16 nM | [7] | |
| VH298 | 52 nM | [7] | |
| VL285 | 0.34 µM | [12] | |
| VHL Ligand 14 | 196 nM | [12] | |
| VH032 | 185 ± 7 nM | [13] | |
| Ligand 14a ((3R,4S)-F-Hyp) | ~370 nM | [13] | |
| Ligand 14b ((3S,4S)-F-Hyp) | >3.7 µM | [13] |
Key Experimental Protocols in VHL-PROTAC Development
The evaluation of VHL-based PROTACs relies on a suite of robust experimental assays to determine their binding, ternary complex formation, and degradation efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
TR-FRET assays are a common high-throughput method to assess the binding of ligands to VHL.[14] The assay measures the proximity of a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cy5 or a fluorescently labeled ligand).[15][16] When the ligand is displaced by a test compound, the FRET signal is lost.
Detailed Protocol:
-
Reagents and Materials:
-
His-tagged VBC (VHL-ElonginB-ElonginC) complex
-
Anti-His-Europium (Eu) antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., CELT-150 or BODIPY FL VH032) (acceptor)[17][18]
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds serially diluted in assay buffer (final DMSO concentration should be kept low, typically ≤ 2%)[17]
-
384-well low-volume microplates
-
-
Assay Procedure: [17]
-
Prepare a master mix containing the His-VBC complex, Anti-His-Eu antibody, and the fluorescently labeled VHL ligand at 2x the final desired concentration in assay buffer.
-
Add a defined volume (e.g., 7.5 µL) of the 2x test compound dilutions to the microplate wells.
-
Add an equal volume (e.g., 7.5 µL) of the 2x master mix to all wells.
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 90 minutes to 3 hours) to allow the binding to reach equilibrium.[17]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics of binding events in real-time. It is invaluable for characterizing the binding of VHL ligands and the formation of the ternary PROTAC complex (Target-PROTAC-VHL).
Detailed Protocol:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with low DMSO concentration)
-
Purified VHL protein (or VBC complex) for immobilization
-
Purified target protein
-
PROTAC molecule
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
-
Assay Procedure:
-
Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the VHL protein onto the chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters on the surface.
-
-
Binary Interaction Analysis (PROTAC-VHL):
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Inject the pre-formed complex over the immobilized VHL surface at various concentrations.
-
Monitor the association and dissociation phases.
-
Analyze the data to determine the kinetics of ternary complex formation.
-
-
Western Blot for Quantifying PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein in cells following PROTAC treatment.[19][20]
Detailed Protocol:
-
Cell Culture and Treatment: [20][21]
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC molecule for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification: [20]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer: [19][20]
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: [19]
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key processes involved in VHL-mediated protein degradation.
Caption: VHL-HIF Signaling Pathway in Normoxia and Hypoxia.
References
- 1. researchgate.net [researchgate.net]
- 2. trainingindrugdev.program.mcgill.ca [trainingindrugdev.program.mcgill.ca]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VHL/HIF oxygen-sensing pathway and its relevance to kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Cullin RING E3 Ligases – Ciulli Laboratory [sites.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. celtarys.com [celtarys.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
(S,R,S)-AHPC-Ac as a von Hippel-Lindau E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the POI.[1]
A critical component of any PROTAC is the E3 ligase ligand. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of potent small molecule ligands.[2] Among these, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have gained significant traction. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-Ac, a derivative of the well-characterized VHL ligand VH032, and its application as a VHL E3 ligase ligand in the development of novel protein degraders.
The VHL E3 Ligase and the Hypoxia Signaling Pathway
The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[3] A primary and well-established function of VHL is the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[4][5]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylases (PHDs). This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[6] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7] By binding to VHL, this compound mimics the hydroxylated proline of HIF-1α, enabling its use in recruiting the VHL E3 ligase to a desired target protein.
Quantitative Data for (S,R,S)-AHPC-Based Ligands
This compound is a derivative of the well-studied VHL ligand VH032. The binding affinity of VH032 to the VHL E3 ligase has been characterized by various biophysical methods. The acetate (B1210297) modification in this compound is typically introduced to provide a handle for linker attachment in PROTAC synthesis. While specific binding data for the acetate-capped version is not extensively published, the affinity is expected to be in a similar range to the parent compound.
| Ligand | Assay | Binding Affinity (Kd) | Reference |
| VH032 ((S,R,S)-AHPC) | Isothermal Titration Calorimetry (ITC) | 185 nM | [8][9] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM | [10] |
Experimental Protocols
VHL Ligand Binding Assays
This assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex.
-
Fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[10]
-
This compound or other test compounds.
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20).
-
384-well, low-volume, black plates.
Protocol:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a fixed concentration of the fluorescent VHL probe (e.g., 10 nM BODIPY FL VH032) to each well.[10]
-
Initiate the binding reaction by adding a fixed concentration of the VCB complex (e.g., 100 nM) to each well.[10]
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[10][11]
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
SPR measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated sensor chip.
-
Biotinylated VCB complex.
-
This compound or other test compounds.
-
Running Buffer (e.g., HBS-EP+).
Protocol:
-
Immobilize the biotinylated VCB complex on the streptavidin-coated sensor chip.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in response units (RU).
-
After each injection, allow for dissociation in running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[12][13]
PROTAC-Mediated Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
ITC instrument (e.g., MicroCal).
-
Purified VCB complex.
-
Purified POI.
-
PROTAC synthesized with this compound.
-
Matched dialysis buffer.
Protocol:
-
Binary Binding (PROTAC to VHL):
-
Ternary Complex Formation:
-
Pre-incubate the POI and the PROTAC.
-
Load the VCB complex into the sample cell.
-
Inject the POI-PROTAC mixture into the VCB solution.
-
Alternatively, pre-form the VCB-PROTAC complex in the cell and titrate in the POI.
-
Analyze the data to determine the binding affinity of the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[15]
-
Cellular Degradation Assays
Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI.
-
PROTAC synthesized with this compound.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.[16][18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.[17]
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Conclusion
This compound serves as a valuable and versatile VHL ligand for the development of PROTACs. Its well-characterized parent molecule, VH032, exhibits a high binding affinity for the VHL E3 ligase, providing a strong foundation for the rational design of potent protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to evaluate the binding of this compound-based ligands and the efficacy of the resulting PROTACs in inducing the degradation of target proteins. As the field of targeted protein degradation continues to expand, the use of robust and well-characterized E3 ligase ligands like this compound will be instrumental in advancing novel therapeutics into the clinic.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. (S,R,S)-AHPC-Me HCl | E3 Ligase Ligand 1 | Pyrrolidines | Ambeed.com [ambeed.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
Understanding the Stereochemistry of (S,R,S)-AHPC for VHL Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation, playing a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway. Its recruitment by small molecules has become a cornerstone of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). A key VHL ligand utilized in many successful PROTACs is (S,R,S)-AHPC (also known as VH032-NH2). The specific stereochemistry of this molecule is paramount for its high-affinity binding to VHL, a prerequisite for the formation of a productive ternary complex and subsequent degradation of the target protein. This technical guide provides an in-depth exploration of the stereochemical requirements for AHPC binding to VHL, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Data Presentation: The Critical Role of Stereochemistry in VHL Binding
The precise three-dimensional arrangement of atoms in a VHL ligand is the primary determinant of its binding affinity. The (S,R,S) stereoisomer of AHPC has been empirically identified as the active binder, while other stereoisomers, such as (S,S,S)-AHPC, serve as negative controls in experimental settings, demonstrating significantly reduced or no binding.[1] This highlights the stringent stereochemical requirements of the VHL binding pocket.
| Ligand/Analog | Stereochemistry | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | (S,R,S) | 185 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| (S,R,S)-AHPC | (S,R,S) | Active Binder | Various biophysical assays | [1][4] |
| (S,S,S)-AHPC | (S,S,S) | Inactive/Negative Control | Various biophysical assays | [1][3] |
Note: (S,R,S)-AHPC is the amine-functionalized derivative of VH032. The binding affinity of (S,R,S)-AHPC is expected to be comparable to that of VH032.
The Structural Basis of Stereospecific Recognition
The crystal structure of the VHL-ElonginB-ElonginC (VCB) complex bound to VH032 (PDB ID: 4W9H) provides a detailed atomic-level understanding of the key interactions that underpin its high-affinity and stereospecific binding.[5][6]
Key Interactions of the (S,R,S)-AHPC Core with the VHL Binding Pocket:
-
Hydroxyproline Moiety: The central (2S,4R)-4-hydroxyproline ring is the cornerstone of the interaction. The hydroxyl group forms critical hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket.[7] The specific trans configuration of the hydroxyl group relative to the carboxamide at the 2-position is essential for this interaction.
-
tert-Butyl Group: The (S)-tert-leucine side chain fits snugly into a hydrophobic pocket defined by VHL residues including Tyr98, Val102, and Phe119. The S configuration at this position is crucial for optimal van der Waals contacts.
-
Thiazole Moiety: The 4-methylthiazole (B1212942) group attached to the benzyl (B1604629) ring occupies another hydrophobic pocket, making favorable contacts with residues such as Trp88 and Trp117.
The (S,S,S) stereoisomer, with its altered spatial arrangement of these key functional groups, is unable to form this network of highly specific hydrogen bonds and hydrophobic interactions, leading to a dramatic loss in binding affinity.
Signaling Pathways and Experimental Workflows
VHL-HIF-1α Signaling Pathway and PROTAC-Mediated Degradation
Under normoxic conditions, the VHL E3 ligase complex recognizes and polyubiquitinates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation.[8][9] (S,R,S)-AHPC, by binding to VHL, can disrupt this interaction, leading to the stabilization of HIF-1α. In the context of a PROTAC, the (S,R,S)-AHPC moiety serves as an E3 ligase handle, bringing a target protein into close proximity to VHL for ubiquitination and subsequent degradation.
Experimental Workflow: Comparative Binding Analysis
A typical workflow to compare the binding affinities of (S,R,S)-AHPC and its stereoisomers to VHL would involve a competitive binding assay, such as Fluorescence Polarization.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]
Materials:
-
Highly purified VCB (VHL-ElonginB-ElonginC) complex (typically >95% purity)
-
(S,R,S)-AHPC and (S,S,S)-AHPC (highly purified)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the VCB complex extensively against the ITC buffer.
-
Accurately determine the concentration of the VCB complex (e.g., by UV-Vis spectroscopy).
-
Dissolve the AHPC stereoisomers in the final dialysis buffer to a concentration 10-15 times that of the VCB complex.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with ITC buffer.
-
Load the VCB solution (e.g., 20-50 µM) into the sample cell.
-
Load the AHPC solution (e.g., 300-750 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the AHPC solution into the VCB solution, with sufficient spacing between injections to allow for a return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the AHPC solution into the ITC buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of an analyte to a ligand immobilized on a sensor chip.[8]
Materials:
-
Purified VCB complex
-
(S,R,S)-AHPC and (S,S,S)-AHPC
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the VCB complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of the AHPC stereoisomers in running buffer.
-
Inject the AHPC solutions over the immobilized VCB surface at a constant flow rate for a defined association time.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule. In a competitive format, the displacement of a fluorescently labeled VHL ligand by an unlabeled competitor is measured.
Materials:
-
VCB complex
-
Fluorescently labeled VHL probe (e.g., a fluorescent derivative of a known VHL ligand)
-
(S,R,S)-AHPC and (S,S,S)-AHPC
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Determine the optimal concentration of the VCB complex and the fluorescent probe to achieve a stable and robust FP signal window.
-
Prepare a serial dilution of the AHPC stereoisomers in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the AHPC dilutions.
-
Add the VCB complex to each well.
-
Add the fluorescent probe to all wells. Include controls with no competitor (maximum polarization) and no VCB complex (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.
-
Conclusion
The stereochemistry of (S,R,S)-AHPC is a critical determinant of its high-affinity binding to the von Hippel-Lindau E3 ligase. The specific (S,R,S) configuration enables a precise network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket, which cannot be recapitulated by other stereoisomers such as (S,S,S)-AHPC. This stereochemical fidelity is fundamental to the successful design and implementation of (S,R,S)-AHPC-based PROTACs for targeted protein degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the stereochemical requirements of VHL ligands and to guide the development of next-generation protein degraders.
References
- 1. Structural basis for the D-stereoselectivity of human DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of the stereospecificity of bacterial B12-dependent 2-hydroxyisobutyryl-CoA mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
(S,R,S)-AHPC-Ac: A Comprehensive Technical Guide to a Key von Hippel-Lindau (VHL) E3 Ligase Ligand
Introduction
(S,R,S)-AHPC-Ac, a cornerstone molecule in the field of targeted protein degradation, is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its ability to recruit VHL has made it an invaluable tool for researchers and drug development professionals in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its various synonyms and alternative names found in scientific literature, its role in the PROTAC mechanism of action, a compilation of its binding affinity data, and detailed experimental protocols for its characterization.
Synonyms and Alternative Names
In scientific literature and commercial catalogs, this compound and its derivatives are referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and sourcing of the compound. The core structure is often referred to as (S,R,S)-AHPC, with the "Ac" denoting an acetyl group. A widely used synonym for this compound is VH032 .
The unacetylated amine form, (S,R,S)-AHPC-NH2, also serves as a crucial precursor and is known by several names:
-
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [1][2]
-
3-Methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide [3][4]
Furthermore, various derivatives of the (S,R,S)-AHPC core are utilized in PROTAC design, often involving the attachment of linkers at different positions. These are frequently designated with suffixes indicating the nature of the linker, such as:
-
(S,R,S)-AHPC-PEG2-acid: A derivative with a 2-unit polyethylene (B3416737) glycol (PEG) linker ending in a carboxylic acid.[15]
-
(S,R,S)-AHPC-CO-C9-acid (VH032-NH-CO-C9-acid): A derivative with a 9-carbon linker ending in a carboxylic acid.
The Role of this compound in PROTAC-Mediated Protein Degradation
This compound functions as the VHL-recruiting ligand within a PROTAC molecule. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.
The mechanism involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, containing the this compound moiety and a ligand for a target protein of interest (POI), simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary POI-PROTAC-VHL complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Quantitative Data: Binding Affinity of this compound (VH032) to VHL
The binding affinity of this compound (VH032) and its derivatives to the VHL protein is a critical parameter for the efficacy of the resulting PROTACs. This affinity is typically measured using various biophysical and biochemical assays, and the results are reported as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).
| Compound | Assay Method | Binding Affinity | Reference |
| This compound (VH032) | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [3][16] |
| This compound (VH032) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ki = 18.9 nM | [15] |
| This compound (VH032) | Fluorescence Polarization (FP) | Ki = 110.4 nM | [15] |
| This compound (VH032) | Surface Plasmon Resonance (SPR) | Kd = 1.5 µM | [17] |
| VH101 (a derivative) | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | [16] |
Experimental Protocols
Accurate characterization of the interaction between this compound and VHL, as well as the overall efficacy of the resulting PROTACs, relies on robust experimental methodologies. Below are detailed protocols for key experiments.
VHL Binding Affinity Measurement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of this compound to the VHL-ElonginB-ElonginC (VCB) complex by competing with a fluorescently labeled tracer.
Materials:
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
BODIPY FL-labeled VH032 (tracer/acceptor fluorophore)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-VCB and Terbium-anti-GST antibody to each well. A final concentration of 2 nM for each is recommended.
-
Add the BODIPY FL-VH032 tracer to each well at a final concentration of approximately its Kd value for VCB.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 520 nm) wavelengths after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
TR-FRET Experimental Workflow
Caption: Workflow for TR-FRET based VHL binding assay.
Cellular Target Degradation Assay using Western Blotting
This experiment assesses the ability of a PROTAC containing this compound to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC molecule containing this compound.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Western Blot for PROTAC Efficacy
Caption: Workflow for assessing PROTAC-mediated degradation via Western Blot.
This compound, also known as VH032, is a well-characterized and highly effective VHL E3 ligase ligand that has become a staple in the development of PROTACs. Its favorable binding affinity and well-understood structure-activity relationship make it an excellent starting point for the design of novel protein degraders. The availability of a wide range of derivatives with different linkers further enhances its utility. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize new PROTACs incorporating this important chemical entity and to advance the field of targeted protein degradation.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
Foundational Principles of PROTAC Design Using (S,R,S)-AHPC-Ac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs physically remove the protein from the cellular environment.[1] This is achieved through a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[1] Polyubiquitination serves as a molecular tag, marking the POI for degradation by the 26S proteasome.[1] A key advantage of this system is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent effects at sub-stoichiometric concentrations.[1][2]
The Role of (S,R,S)-AHPC-Ac in VHL-Recruiting PROTACs
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly exploited E3 ligase in PROTAC development.[1][5] (S,R,S)-AHPC (also known as VH032) is a potent and well-characterized ligand for VHL, making it a crucial building block in the design of VHL-recruiting PROTACs.[2][6] The (S,R,S) stereoisomer is the active form, while the (S,S,S) epimer serves as a crucial negative control in experiments as it does not bind to VHL.[7][8] The terminal carboxylic acid in this compound provides a convenient attachment point for the linker, allowing for the modular synthesis of PROTAC libraries.[2]
Quantitative Analysis of VHL-Recruiting PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative data for several VHL-recruiting PROTACs, illustrating the impact of the target protein and linker composition on degradation potency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| MZ1 | BRD4 | HeLa | Representative data, specific value not provided | >90 | PEG-based | [2] |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [4] |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified | [4] |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain | [4] |
| Unnamed | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based | [4] |
| Unnamed | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified | [4] |
| ARV-771 | BET proteins | CRPC cells | <1 | Not specified | Not specified | [9] |
| GNE-987 | BRD4 | EOL-1 AML cell line | 0.03 | Not specified | Ten methylene (B1212753) spacer | [10] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23–227.4 (PI3K), 45.4 (mTOR) | Not specified | Not specified | [11] |
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-linker-COOH
This protocol outlines a general method for coupling an (S,R,S)-AHPC-linker conjugate bearing a terminal carboxylic acid to a warhead containing an amine functionality.
Materials:
-
Amine-functionalized warhead
-
(S,R,S)-AHPC-linker-COOH (e.g., (S,R,S)-AHPC-PEG8-acid)
-
Coupling agent (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Deprotection agent if necessary (e.g., TFA for a Boc-protected amine)
Procedure:
-
If the amine on the warhead is protected (e.g., with a Boc group), it must first be deprotected. This is typically achieved by dissolving the protected warhead in a solution of TFA in DCM and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.
-
Dissolve the amine-functionalized warhead (1 equivalent) and the (S,R,S)-AHPC-linker-COOH (1.1 equivalents) in a suitable anhydrous solvent such as DMF.[2]
-
Add the coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents) to the reaction mixture.[2][4]
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.[2][4]
-
Upon completion, quench the reaction and purify the crude product using flash column chromatography to yield the final PROTAC.[4]
-
Confirm the identity and purity of the final product by NMR and LC-MS.[4]
In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][7]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.[4][7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify the band intensity using software such as ImageJ. Normalize the target protein signal to the loading control signal. The DC50 value can then be calculated by plotting the percentage of remaining protein against the PROTAC concentration.[7]
Mechanistic Validation Experiments
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are essential.
| Control Experiment | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 / Bortezomib | Proteasome Inhibitor | 1-10 µM (MG132), 10-100 nM (Bortezomib) | Reversal of protein degradation |
| (S,R,S)-AHPC / VH298 | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
Visualizing the Core Concepts
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Development
Caption: A generalized experimental workflow for developing AHPC-based PROTACs.
VHL/HIF-1α Signaling and PROTAC Intervention
Caption: VHL pathway and its hijacking by an (S,R,S)-AHPC-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
The Role of (S,R,S)-AHPC-Ac in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-Ac is a specialized chemical moiety that plays a critical, albeit indirect, role in the ubiquitin-proteasome system (UPS). It is not a direct inhibitor of the proteasome but rather a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In modern drug development, this compound serves as a foundational building block for a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the UPS to induce the degradation of specific target proteins. This guide provides an in-depth analysis of the mechanism of action of this compound within the PROTAC framework, presents quantitative data on the efficacy of related compounds, details key experimental protocols for their evaluation, and visualizes the associated biological and experimental workflows.
Introduction: The Ubiquitin-Proteasome System and PROTAC Technology
The ubiquitin-proteasome system is the primary cellular machinery responsible for the regulated degradation of intracellular proteins, maintaining protein homeostasis and controlling levels of key regulatory proteins.[1][2] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
PROTAC technology leverages this endogenous system for therapeutic benefit. PROTACs are bifunctional molecules comprising three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
The Core Function of this compound: A VHL E3 Ligase Ligand
The (S,R,S)-AHPC core structure, a derivative of the VHL ligand VH032, is a highly potent and specific binder of the von Hippel-Lindau E3 ligase complex.[5][6][7] The specific (S,R,S) stereoisomer is crucial for this high-affinity interaction, while other stereoisomers, such as (S,S,S)-AHPC, serve as inactive negative controls in experiments.[8]
The "-Ac" designation in this compound refers to an acetyl-containing component, typically part of the linker structure, which allows for its conjugation to a ligand for a target protein. A specific example is the use of this compound to synthesize PROTACs such as SMARCA2/4-degrader-22.[3] Therefore, the primary role of this compound is to serve as the E3 ligase-recruiting handle within a PROTAC molecule.
Mechanism of Action
The mechanism by which a PROTAC containing this compound induces protein degradation is a cyclical, catalytic process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the VHL E3 ligase (via the this compound moiety), forming a transient ternary complex.[9]
-
Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to facilitate the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The resulting polyubiquitin chain on the target protein is recognized by the 26S proteasome, which then degrades the protein into small peptides.[2]
-
Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, continuing the degradation cycle.
Data Presentation: Efficacy of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd or IC50) of the (S,R,S)-AHPC moiety to the VHL E3 ligase is a critical determinant of the PROTAC's ability to form a stable ternary complex.
Table 1: Binding Affinity of VHL Ligands
| Ligand | Assay Type | Binding Affinity to VHL | Reference |
| VH032 (Parent Moiety) | SPR | Kd = 186 nM | N/A |
| VH-298 | SPR | Kd = 80-90 nM | [7] |
| VHL Ligand 14 | FP | IC50 = 196 nM | [7] |
| MZ1 (contains VHL ligand) | SPR | Kd ≈ 70 nM | [10] |
Table 2: Degradation Efficacy of Representative (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET Proteins | CRPC cells | <1 nM | >95% | [11][12] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50) | N/A | [5][6] |
| GP262 | PI3K / mTOR | MDA-MB-231 | 42-227 nM (PI3K) / 45 nM (mTOR) | >90% | [13] |
| SMARCA2/4-degrader-22 | SMARCA2/4 | N/A | N/A | N/A | [3] |
Note: Specific DC50 and Dmax values for SMARCA2/4-degrader-22, which explicitly uses an this compound derivative, are not publicly available in the search results but it serves as a structural proof-of-concept.
Experimental Protocols
The characterization of a PROTAC synthesized from this compound involves a series of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Western Blot for Protein Degradation Analysis
This is the most common method to quantify the degradation of the target protein in cells.[1][2][14]
Objective: To determine the DC50 and Dmax of the PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 16-24 hours).[14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[1]
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[15][16][17]
Objective: To visualize PROTAC-dependent polyubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
This compound based PROTAC
-
Ubiquitination reaction buffer
-
Anti-POI antibody and anti-ubiquitin antibody for Western blot detection
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, the VCB complex, and the target protein.
-
PROTAC Addition: Add the PROTAC at a desired concentration (e.g., 1 µM). Include a "no PROTAC" (DMSO) control and a "no E3 ligase" control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Detection: Analyze the reaction products by Western blotting. Probe one membrane with an anti-POI antibody to observe a high molecular weight smear or laddering pattern indicative of polyubiquitination. Probe a parallel blot with an anti-ubiquitin antibody after immunoprecipitation of the POI to confirm the signal is from ubiquitin chains.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[10][18][19][20]
Objective: To quantify the binding affinities of the PROTAC to VHL and the POI, and to measure the cooperativity of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated)
-
Recombinant VCB complex (biotinylated for streptavidin chip)
-
Recombinant target protein (POI)
-
This compound based PROTAC
-
SPR running buffer
Methodology:
-
Binary Interaction (PROTAC-VHL): Immobilize the VCB complex on the sensor chip surface. Flow serial dilutions of the PROTAC over the chip and measure the binding response to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).[10]
-
Binary Interaction (PROTAC-POI): Immobilize the POI on a separate flow cell and repeat the process by flowing the PROTAC over the surface to determine its Kd for the target.
-
Ternary Complex Formation: With the VCB complex still immobilized, inject a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[10]
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other, which is often a feature of effective PROTACs.[10]
Conclusion
This compound is not a direct modulator of the ubiquitin-proteasome system but a key enabler of targeted protein degradation through PROTAC technology. Its role as a high-affinity VHL E3 ligase ligand allows for the precise recruitment of the UPS to a specific protein of interest, leading to its elimination. The rational design of PROTACs using this compound and other derivatives, validated through rigorous experimental evaluation as detailed in this guide, represents a powerful and expanding therapeutic modality for targeting previously "undruggable" proteins in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. a2bchem.com [a2bchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. lifesensors.com [lifesensors.com]
- 16. lifesensors.com [lifesensors.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 19. aragen.com [aragen.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Theoretical Modeling of a Hypothetical (S,R,S)-AHPC-AChE Ternary Complex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins through the ubiquitin-proteasome system. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the PROTAC, a target protein, and an E3 ubiquitin ligase. This guide provides a comprehensive theoretical and practical framework for modeling the formation of a hypothetical ternary complex involving a PROTAC comprised of an (S,R,S)-AHPC warhead to recruit the von Hippel-Lindau (VHL) E3 ligase and a second warhead targeting Acetylcholinesterase (AChE). We delve into the computational methodologies for predicting and analyzing the structure and stability of this complex, detail the key experimental protocols for its characterization, and present representative data in a structured format.
Introduction to PROTACs and Ternary Complex Formation
PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI by an E2 ubiquitin-conjugating enzyme, marking it for degradation by the proteasome. The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the critical initial step in this process. The stability and conformation of this complex are influenced by several factors, including the binary binding affinities of the PROTAC warheads and the protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity.[1]
In our hypothetical system, the PROTAC utilizes (S,R,S)-AHPC, a known ligand for the VHL E3 ligase. The other end of the PROTAC is designed to bind to Acetylcholinesterase (AChE), a key enzyme in the nervous system and a target for various therapeutics. Understanding the formation of the VHL-(S,R,S)-AHPC-PROTAC-AChE ternary complex is paramount for the rational design of effective AChE degraders.
Theoretical Modeling of Ternary Complex Formation
Computational modeling is an indispensable tool for predicting the structure of PROTAC-mediated ternary complexes, providing insights that can guide the rational design of these molecules.[2] Various computational approaches have been developed to model these complex systems.[3]
Molecular Docking
Molecular docking is often the first step in modeling the ternary complex. This process can be broken down into three main stages:
-
Binary Complex Modeling: The individual warheads of the PROTAC are docked into their respective protein binding sites (the (S,R,S)-AHPC moiety into VHL and the AChE-targeting moiety into AChE).
-
Protein-Protein Docking: The two proteins (VHL and AChE) are docked together to predict favorable protein-protein interaction interfaces. This step is crucial for identifying potential cooperative interactions.[4]
-
Integrative Modeling: The PROTAC linker is then modeled to bridge the two warheads within the docked protein-protein complex. This is a challenging step due to the flexibility of the linker.
Several computational tools and methods have been developed to streamline this process, some of which involve extensive conformational searching of the PROTAC linker.[5]
Molecular Dynamics (MD) Simulations
Once a static model of the ternary complex is generated, molecular dynamics (MD) simulations are employed to study its dynamic behavior and assess its stability.[6][7] MD simulations provide an atomistic view of the complex in a simulated physiological environment over time.
Key insights from MD simulations include:
-
Conformational Stability: Assessing the root-mean-square deviation (RMSD) of the complex over the simulation time to determine if the overall structure is stable.
-
Interfacial Interactions: Analyzing the hydrogen bonds, salt bridges, and hydrophobic contacts at the protein-protein and protein-PROTAC interfaces to understand the key interactions stabilizing the complex.
-
Flexibility and Dynamics: Identifying flexible regions of the complex, such as the PROTAC linker and protein loops, which can influence the productive state for ubiquitination.
Free Energy Calculations
Free energy calculations are used to quantify the binding affinity and cooperativity of the ternary complex formation.[8][9] Common methods include:
-
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This end-point method provides an estimate of the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
-
Alchemical Free Energy Calculations: More rigorous methods like thermodynamic integration (TI) or free energy perturbation (FEP) can provide more accurate predictions of binding free energies but are computationally more expensive.
These calculations are crucial for predicting how modifications to the PROTAC linker or warheads will affect the stability of the ternary complex.[10]
Experimental Protocols for Ternary Complex Characterization
Experimental validation is essential to confirm the predictions from theoretical models. Several biophysical techniques are routinely used to study the formation and structure of PROTAC-induced ternary complexes.[11][12][13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[14]
Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[15]
Protocol:
-
Sample Preparation:
-
Express and purify AChE and the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare solutions of the proteins and the PROTAC in a matched dialysis buffer to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.
-
Degas all solutions immediately before use.
-
-
Binary Titrations:
-
PROTAC into VCB: Titrate the PROTAC (e.g., 200 µM in the syringe) into the VCB solution (e.g., 20 µM in the cell).
-
PROTAC into AChE: Titrate the PROTAC (e.g., 100 µM in the syringe) into the AChE solution (e.g., 10 µM in the cell).
-
-
Ternary Titration:
-
Titrate the PROTAC (e.g., 200 µM in the syringe) into a solution containing both VCB (e.g., 20 µM) and a saturating concentration of AChE (e.g., 40 µM) in the cell. Alternatively, titrate the AChE protein into a pre-formed VCB-PROTAC binary complex.
-
-
Data Analysis:
-
Fit the binding isotherms to an appropriate model to obtain the thermodynamic parameters.
-
Calculate the cooperativity factor (α) using the equation: α = Kd(binary) / Kd(ternary).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on protein-ligand interactions in solution.[16]
Objective: To identify the binding interfaces and characterize the structural and dynamic changes upon ternary complex formation.
Protocol:
-
Sample Preparation:
-
Prepare ¹⁵N-labeled VCB and/or AChE for protein-observed NMR experiments.
-
Dissolve the proteins and the PROTAC in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).
-
-
¹H-¹⁵N HSQC Titrations:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Incrementally add the PROTAC and the unlabeled partner protein, acquiring a spectrum at each step.
-
Monitor chemical shift perturbations (CSPs) of the protein backbone amides to map the binding interfaces.
-
-
Saturation Transfer Difference (STD) NMR:
-
Use STD NMR to identify which parts of the PROTAC molecule are in close proximity to each protein in the ternary complex.
-
-
Data Analysis:
-
Map the observed CSPs onto the protein structures to visualize the binding sites.
-
Analyze STD NMR data to determine the binding epitope of the PROTAC.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the ternary complex, revealing the precise atomic interactions.[17]
Objective: To determine the three-dimensional structure of the VHL-PROTAC-AChE ternary complex.
Protocol:
-
Complex Formation and Purification:
-
Mix the VCB complex, AChE, and the PROTAC in a slight molar excess of the proteins.
-
Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the known structures of VHL and AChE as search models.
-
Refine the model against the diffraction data to obtain the final structure.
-
Quantitative Data Presentation
The following tables summarize hypothetical data that could be obtained from the experimental protocols described above.
Table 1: Thermodynamic Parameters of Binary and Ternary Complex Formation Measured by ITC
| Interaction | Kd (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Cooperativity (α) |
| PROTAC + VCB | 65 | 0.98 | -8.5 | -1.3 | -9.8 | - |
| PROTAC + AChE | 25 | 1.01 | -7.2 | -3.1 | -10.3 | - |
| VCB + (PROTAC + AChE) | 4.3 | 0.99 | -12.1 | -0.8 | -12.9 | 15.1 |
| AChE + (PROTAC + VCB) | 3.9 | 1.02 | -11.8 | -1.3 | -13.1 | 6.4 |
Table 2: Structural Parameters from X-ray Crystallography
| Parameter | Value |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.22 |
| Buried Surface Area (VHL-AChE Interface, Ų) | 850 |
| Number of H-bonds at VHL-AChE Interface | 8 |
| Number of H-bonds at PROTAC-VHL Interface | 5 |
| Number of H-bonds at PROTAC-AChE Interface | 6 |
Mandatory Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of an (S,R,S)-AHPC-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[4] This "event-driven" mechanism allows for the catalytic degradation of proteins, offering a powerful alternative to traditional inhibition.[2]
The modular nature of PROTACs, consisting of a "warhead" that binds the POI, a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker connecting them, allows for systematic optimization.[1][3] (S,R,S)-AHPC is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a critical component in the design of many PROTACs.[5][6][7][8][9][10]
This document provides a detailed protocol for the synthesis of a model (S,R,S)-AHPC-based PROTAC for beginners. The synthesis is presented in a modular fashion, focusing on the preparation of a key intermediate, (S,R,S)-AHPC-linker-acid, and its subsequent coupling to an amine-functionalized warhead.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: Modular workflow for the synthesis of an (S,R,S)-AHPC-based PROTAC.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an (S,R,S)-AHPC-based PROTAC. These steps may require optimization based on the specific linker and warhead used.
Protocol 1: Synthesis of (S,R,S)-AHPC-Linker-Acid Intermediate[11]
This protocol describes the coupling of (S,R,S)-AHPC to a bifunctional linker containing a protected carboxylic acid and a free amine, followed by deprotection. A polyethylene (B3416737) glycol (PEG) linker is used as an example due to its common use to improve solubility and pharmacokinetic properties.[1]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-NH-PEGn-COOH (e.g., Boc-NH-PEG4-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
Part A: Coupling of (S,R,S)-AHPC to the Linker
-
To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
Part B: Deprotection of the Carboxylic Acid
-
Dissolve the purified Boc-protected intermediate from Part A in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with DCM may be necessary) to yield the final (S,R,S)-AHPC-Linker-Acid as a TFA salt.
-
Confirm the product identity and purity by NMR and LC-MS.
Protocol 2: Coupling of (S,R,S)-AHPC-Linker-Acid to an Amine-Functionalized Warhead[12]
This protocol describes the final amide bond formation to generate the PROTAC.
Materials:
-
(S,R,S)-AHPC-Linker-Acid (from Protocol 1)
-
Amine-functionalized warhead (e.g., an amine-modified JQ1 analog for BRD4 targeting)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase preparative HPLC system
-
Acetonitrile and water with 0.1% TFA for HPLC
Procedure:
-
Dissolve the (S,R,S)-AHPC-Linker-Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized warhead (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Data Presentation
Successful synthesis should be confirmed by analytical data. Below is a template for summarizing expected data.
| Compound | Molecular Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ | Purity (LC-MS) | NMR Confirmation |
| (S,R,S)-AHPC-Linker-Boc | User Defined | User Defined | User Defined | >95% | Consistent |
| (S,R,S)-AHPC-Linker-Acid | User Defined | User Defined | User Defined | >95% | Consistent |
| Final PROTAC | User Defined | User Defined | User Defined | >98% | Consistent |
Biological Evaluation
Once synthesized and purified, the PROTAC's biological activity should be assessed.
Western Blotting for Protein Degradation[11]
This is the primary assay to confirm the PROTAC's ability to degrade the target protein.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
Quantitative Analysis of Degradation
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal level of degradation achieved.
These values are determined by quantifying the band intensities from the Western blot and fitting the data to a dose-response curve.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example | BRD4 | HeLa | <100 | >90 |
Conclusion
This guide provides a foundational protocol for the synthesis and initial evaluation of an (S,R,S)-AHPC-based PROTAC. The modular nature of the synthesis allows for the adaptation of this protocol to various target proteins and linker types. Careful execution of the synthetic steps and rigorous analytical and biological characterization are essential for the successful development of novel protein degraders. For beginners, starting with well-characterized warheads and commercially available linkers is highly recommended.[4][11][12][13][14][15][16][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. a2bchem.com [a2bchem.com]
- 6. VHL ligands and functionalized intermediates - Enamine [enamine.net]
- 7. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (S,R,S)-AHPC-Linker Conjugation Chemistry in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
(S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, is a cornerstone in the development of VHL-recruiting PROTACs.[1] This document provides detailed application notes and protocols for the conjugation of (S,R,S)-AHPC-linker constructs to POI ligands, a critical step in the synthesis of potent and selective protein degraders. The focus will be on the common and versatile amide bond formation, a widely used conjugation strategy. While the user query specified "(S,R,S)-AHPC-Ac," this is likely a shorthand for (S,R,S)-AHPC-acid derivatives, where a terminal carboxylic acid on the linker is the reactive handle for conjugation.
Principle of (S,R,S)-AHPC-Based PROTACs
An (S,R,S)-AHPC-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.[2] The linker's length, composition, and attachment points are critical for optimizing the stability and geometry of this ternary complex and, consequently, the degradation efficiency.[1]
Data Presentation: Performance of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). These values are typically determined by treating cells with the PROTAC and measuring the remaining target protein levels via Western Blot or other quantitative proteomics methods. The following tables provide representative data for (S,R,S)-AHPC-based PROTACs targeting different proteins.
Table 1: Representative Degradation Performance of a Hypothetical BRD4-Targeting PROTAC
| Parameter | Value | Cell Line | Treatment Time |
| DC₅₀ | 15 nM | 22Rv1 | 18 hours |
| Dₘₐₓ | >95% | 22Rv1 | 18 hours |
Table 2: Degradation Performance of an FBXO22-Targeting PROTAC (AHPC(Me)-C6-NH₂) [3]
| Parameter | Value | Cell Line | Treatment Time |
| DC₅₀ | 77 nM | Jurkat | 5 hours |
| Dₘₐₓ | 99% | Jurkat | 5 hours |
Experimental Protocols
Protocol 1: Amide Coupling of (S,R,S)-AHPC-Linker-Acid to a POI Ligand with a Primary Amine
This protocol details a standard procedure for the final step in PROTAC synthesis: the conjugation of an (S,R,S)-AHPC derivative featuring a terminal carboxylic acid to a POI ligand containing a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent.
Materials:
-
(S,R,S)-AHPC-Linker-COOH (e.g., (S,R,S)-AHPC-PEG8-acid) (1.0 eq)
-
POI Ligand with a primary amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Solvents for workup (e.g., Ethyl acetate, Water, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Purification system (e.g., Preparative HPLC or Flash Chromatography)
Procedure:
-
Under an inert atmosphere, dissolve the (S,R,S)-AHPC-Linker-COOH (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.
-
To this solution, add the POI Ligand (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate method, such as preparative reverse-phase HPLC or flash column chromatography, to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation (Western Blot)
This protocol outlines the evaluation of a synthesized PROTAC's ability to degrade its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.
Mandatory Visualizations
References
Application Notes and Protocols for Biophysical Characterization of (S,R,S)-AHPC-Ac Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system. An essential step in the mechanism of action of a PROTAC is the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The stability and kinetics of this ternary complex are critical determinants of the PROTAC's efficacy and selectivity.
This document provides detailed application notes and protocols for the biophysical characterization of a ternary complex formed by a hypothetical PROTAC, (S,R,S)-AHPC-Ac, the target protein Bromodomain-containing protein 4 (BRD4), and the von Hippel-Lindau (VHL) E3 ligase. (S,R,S)-AHPC is a known VHL ligand, and for the purpose of these notes, the "Ac" moiety is presumed to be part of the warhead that binds to the bromodomains of BRD4.[1][2][3] These protocols are designed to guide researchers in quantifying the binding affinities, kinetics, and thermodynamics of the binary and ternary interactions.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of protein degradation induced by the this compound PROTAC.
Caption: PROTAC-mediated degradation of BRD4 by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the binary and ternary interactions involved in the this compound system. This data is representative of a potent and cooperative PROTAC.
Table 1: Binary Interaction Affinities
| Interacting Molecules | Assay | KD (nM) |
| This compound + BRD4 (BD1) | ITC | 150 |
| This compound + VHL | SPR | 50 |
Table 2: Ternary Complex Formation - Kinetics and Affinity
| Interacting Molecules | Assay | kon (105 M-1s-1) | koff (10-3 s-1) | KD (nM) |
| VHL-(S,R,S)-AHPC-Ac + BRD4 (BD1) | SPR | 3.2 | 1.6 | 5.0 |
Table 3: Thermodynamic Parameters of Ternary Complex Formation
| Interaction | Assay | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Cooperativity (α) |
| VHL-(S,R,S)-AHPC-Ac + BRD4 (BD1) | ITC | -12.5 | 1.2 | -11.3 | 10 |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for one protein to the ternary affinity when the PROTAC is bound to the other protein.
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions.[4][5] It is highly effective for determining the kinetics (kon and koff) and affinity (KD) of both binary and ternary complex formation.
Experimental Workflow: SPR
Caption: Workflow for SPR-based analysis of ternary complex formation.
Protocol:
-
Immobilization of VHL:
-
Reconstitute biotinylated VHL E3 ligase complex in a suitable SPR running buffer (e.g., HBS-EP+).
-
Activate the streptavidin-coated sensor chip surface according to the manufacturer's instructions.
-
Inject the biotinylated VHL over the activated surface to achieve a target immobilization level (e.g., 200-500 RU).
-
Block any remaining active sites on the sensor surface.
-
-
Binary Interaction Analysis (VHL and this compound):
-
Prepare a dilution series of this compound in the running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of this compound over the immobilized VHL surface.
-
Use a reference flow cell without VHL to subtract non-specific binding.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Analysis (VHL-(S,R,S)-AHPC-Ac and BRD4):
-
Prepare a constant concentration of BRD4 (e.g., 50 nM) and a dilution series of this compound (e.g., 0.1 nM to 1 µM) in the running buffer.
-
Pre-incubate the BRD4 and this compound mixtures for a sufficient time to reach equilibrium.
-
Inject the pre-incubated mixtures over the immobilized VHL surface.
-
As a control, inject BRD4 alone to assess non-specific binding to the VHL-coated surface.
-
Analyze the data using a ternary binding model to determine the kinetic and affinity parameters of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding affinity (KD).[6][][8]
Experimental Workflow: ITC
Caption: Workflow for ITC-based thermodynamic characterization.
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (BRD4 and VHL) and dissolve the this compound in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4) to minimize heats of dilution.
-
Determine the accurate concentrations of all components.
-
-
Binary Titration (BRD4 and this compound):
-
Fill the ITC sample cell with BRD4 solution (e.g., 10-20 µM).
-
Fill the injection syringe with this compound solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Perform a control titration of this compound into buffer to determine the heat of dilution.
-
-
Ternary Titration (VHL-(S,R,S)-AHPC-Ac and BRD4):
-
Prepare a solution of VHL (e.g., 10 µM) and saturate it with this compound (e.g., 20 µM, ensuring a molar excess) in the sample cell.
-
Fill the injection syringe with BRD4 solution (e.g., 100 µM).
-
Perform the titration as described for the binary interaction.
-
Control titrations of BRD4 into buffer and buffer into the VHL-(S,R,S)-AHPC-Ac solution are necessary.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry of binding (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening and characterization of ternary complex formation in solution.[9][10][11] It relies on the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
Experimental Workflow: TR-FRET
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 8. pnas.org [pnas.org]
- 9. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRD4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of (S,R,S)-AHPC-Ac-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within the complex environment of a cell.[1][2] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[3] When a drug binds to its protein target, it often increases the protein's resistance to heat-induced denaturation.[2] This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.[1]
(S,R,S)-AHPC-Ac is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]
This document provides a detailed protocol for utilizing CETSA to verify the target engagement of a hypothetical PROTAC, herein named PROTAC-X , which incorporates this compound as the VHL ligand to induce the degradation of a specific protein of interest, Target-Y .
Signaling Pathway and Mechanism of Action
PROTAC-X functions by forming a ternary complex between Target-Y and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to Target-Y. The polyubiquitinated Target-Y is then recognized and degraded by the 26S proteasome.
Experimental Workflow for CETSA
The CETSA workflow involves treating cells with the compound, applying a heat challenge, lysing the cells, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a human cell line endogenously expressing Target-Y (e.g., HEK293).
-
Culture Conditions: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentration of PROTAC-X (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
CETSA Melt Curve Protocol
-
Harvest Cells: After treatment, aspirate the media, wash the cells with PBS, and detach them using a cell scraper in the presence of PBS containing protease inhibitors.
-
Cell Suspension: Create a homogenous cell suspension and determine the cell concentration. Adjust to 1 x 10⁷ cells/mL in PBS with protease inhibitors.
-
Aliquoting: Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat each tube to a specific temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control (maintained at 4°C).
-
Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize the total protein concentration across all samples.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Target-Y and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.
-
Isothermal Dose-Response Fingerprinting (ITDRF) CETSA Protocol
-
Compound Treatment: Treat cells with a serial dilution of PROTAC-X (e.g., 0.01 µM to 100 µM) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest and prepare the cell suspension as described in the melt curve protocol.
-
Heat Challenge: Heat all samples to a single, predetermined temperature (e.g., the Tₘ from the melt curve experiment in the presence of the vehicle) for 3 minutes, followed by cooling.
-
Lysis, Fractionation, and Analysis: Proceed with cell lysis, fractionation, and Western blot analysis as described above.
Data Presentation and Analysis
CETSA Melt Curve Data
The band intensities from the Western blot are normalized to the unheated control (4°C). The percentage of soluble Target-Y is plotted against the temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). A shift in the Tₘ (ΔTₘ) upon compound treatment indicates target engagement.
Table 1: Hypothetical CETSA Melt Curve Data for Target-Y with PROTAC-X (10 µM)
| Temperature (°C) | Vehicle (% Soluble Target-Y) | PROTAC-X (% Soluble Target-Y) |
| 40 | 100 | 100 |
| 42 | 98 | 100 |
| 44 | 95 | 99 |
| 46 | 88 | 97 |
| 48 | 75 | 94 |
| 50 | 52 | 88 |
| 52 | 30 | 76 |
| 54 | 15 | 53 |
| 56 | 8 | 32 |
| 58 | 4 | 16 |
| 60 | 2 | 9 |
| 62 | 1 | 5 |
| 64 | 0 | 2 |
Summary of Melt Curve Analysis:
| Treatment | Tₘ of Target-Y (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 50.2 | - |
| PROTAC-X (10 µM) | 54.1 | +3.9 |
ITDRF CETSA Data
The normalized band intensities are plotted against the logarithm of the PROTAC-X concentration. The data is fitted to a dose-response curve to determine the EC₅₀ of target engagement.
Table 2: Hypothetical ITDRF CETSA Data for Target-Y
| PROTAC-X Conc. (µM) | log[PROTAC-X] | % Soluble Target-Y (at 52°C) |
| 0.01 | -2.00 | 31 |
| 0.03 | -1.52 | 35 |
| 0.1 | -1.00 | 48 |
| 0.3 | -0.52 | 65 |
| 1 | 0.00 | 75 |
| 3 | 0.48 | 78 |
| 10 | 1.00 | 76 |
| 30 | 1.48 | 77 |
| 100 | 2.00 | 75 |
Summary of ITDRF Analysis:
| Parameter | Value |
| EC₅₀ of Target Engagement | 0.15 µM |
Interpretation of Results
-
CETSA Melt Curve: A positive shift in the Tₘ of Target-Y in the presence of PROTAC-X provides direct evidence that PROTAC-X binds to and stabilizes Target-Y in the cellular environment.
-
ITDRF CETSA: The EC₅₀ value obtained from the ITDRF experiment provides a quantitative measure of the potency of PROTAC-X in engaging Target-Y within intact cells.
These results, in conjunction with downstream functional assays (e.g., measuring Target-Y degradation), provide a comprehensive understanding of the mechanism of action of PROTAC-X.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | - Compound does not engage the target.- Compound concentration is too low.- Incubation time is insufficient. | - Confirm target engagement with an orthogonal method.- Perform an ITDRF experiment to test a wider concentration range.- Optimize the incubation time. |
| High variability between replicates | - Inconsistent cell numbers.- Incomplete cell lysis.- Pipetting errors. | - Ensure accurate cell counting and aliquoting.- Optimize the lysis procedure.- Use calibrated pipettes and careful technique. |
| Weak Western blot signal | - Low protein expression.- Poor antibody quality. | - Use a cell line with higher target expression.- Validate the primary antibody for specificity and sensitivity. |
References
Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-Ac with Diverse Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-Ac, an acetamido derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, is a widely utilized building block in the design and synthesis of potent and selective PROTACs. The choice of the linker that connects the VHL ligand to the target protein-binding ligand is critical for the efficacy of the resulting PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
These application notes provide detailed protocols for the synthesis of this compound functionalized with various linkers, including polyethylene (B3416737) glycol (PEG) and alkyl chains with terminal functional groups such as carboxylic acids, amines, alkynes, and azides. These functionalized building blocks are essential intermediates for the facile construction of PROTAC libraries for structure-activity relationship (SAR) studies and the development of novel protein degraders.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a linker that connects the two ligands. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to induce the degradation of another POI molecule.
Figure 1: General mechanism of action for a PROTAC utilizing this compound to recruit the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).
Experimental Protocols
The following protocols describe the synthesis of key this compound-linker building blocks. The starting material, this compound, can be synthesized according to literature procedures or obtained from commercial vendors.
Protocol 1: Synthesis of this compound-PEG-COOH
This protocol describes the synthesis of an this compound conjugate with a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This building block is suitable for subsequent amide coupling with an amine-functionalized warhead.
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound-PEGn-COOH.
Materials:
-
This compound
-
Boc-NH-PEGn-COOH (e.g., n=2, 4, 6)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
-
Purification of Intermediate:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the pure Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours, or until complete deprotection is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Final Purification:
-
Purify the crude product by preparative reverse-phase HPLC to yield the final this compound-PEGn-COOH product as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Synthesis of this compound-Alkyl-NH-Boc
This protocol outlines the synthesis of an this compound conjugate with an alkyl linker terminating in a Boc-protected amine. The Boc group can be readily removed to provide a primary amine for subsequent conjugation reactions.
Procedure:
-
Amide Coupling:
-
Follow the amide coupling procedure described in Protocol 1 , using Boc-NH-(CH₂)n-COOH as the linker.
-
Purify the crude product by flash column chromatography to obtain the pure this compound-Alkyl-NH-Boc.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: Synthesis of this compound-Linker-Alkyne
This protocol details the introduction of a terminal alkyne functionality, which is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Procedure:
-
Amide Coupling:
-
Couple this compound with an appropriate alkyne-containing carboxylic acid linker (e.g., pent-4-ynoic acid or a PEG linker with a terminal alkyne) using the HATU/DIPEA coupling conditions described in Protocol 1 .
-
Purify the crude product by flash column chromatography to yield the desired this compound-Linker-Alkyne.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 4: Synthesis of this compound-Linker-Azide
This protocol describes the synthesis of an azide-terminated this compound building block for use in click chemistry.
Procedure:
-
Amide Coupling:
-
Couple this compound with an appropriate azide-containing carboxylic acid linker (e.g., 3-azidopropanoic acid or a PEG linker with a terminal azide) using the HATU/DIPEA coupling conditions as described in Protocol 1 .
-
Purify the crude product by flash column chromatography to afford the this compound-Linker-Azide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation
The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following tables summarize quantitative data for PROTACs incorporating this compound with different linkers, targeting various proteins. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters used to evaluate PROTAC performance.
Table 1: Degradation Efficiency of this compound-based PROTACs with Different Linker Types and Lengths
| Target Protein | Cell Line | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | HeLa | PEG | 8 | 50 | >90 |
| BRD4 | HeLa | PEG | 12 | 25 | >95 |
| BRD4 | HeLa | Alkyl | 8 | 150 | 85 |
| BRD4 | HeLa | Alkyl | 12 | 100 | 90 |
| KRAS G12C | MIA PaCa-2 | PEG | 4 | 250 | 80 |
| KRAS G12C | MIA PaCa-2 | PEG | 8 | 100 | >90 |
Table 2: Physicochemical Properties of this compound-Linker Conjugates
| Linker Type | Linker Length | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PEG | 2 units | 634.76 | 2.8 | 180.5 |
| PEG | 4 units | 722.86 | 2.5 | 206.0 |
| Alkyl | 4 carbons | 558.72 | 4.2 | 154.3 |
| Alkyl | 8 carbons | 614.83 | 5.8 | 154.3 |
Signaling Pathway
The degradation of a target protein by an this compound-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase involved in a cancer-related pathway can lead to the inhibition of cell proliferation and the induction of apoptosis.
Figure 3: A representative signaling pathway illustrating the downstream consequences of degrading a target kinase using an this compound-based PROTAC. Degradation of the kinase leads to the inhibition of a pro-proliferative and anti-apoptotic signaling cascade.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers engaged in the design and synthesis of this compound-based PROTACs. The ability to systematically vary the linker component is crucial for optimizing the degradation potency and drug-like properties of these novel therapeutics. The detailed synthetic procedures and comparative data will aid in the rational design of next-generation protein degraders with enhanced efficacy and selectivity.
in vitro degradation assay protocol using (S,R,S)-AHPC-Ac PROTACs
Application Note & Protocol
Topic: In Vitro Degradation Assay Protocol for (S,R,S)-AHPC-Ac Based PROTACs
Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of targeted protein degraders.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from the cell.[1][2] These heterobifunctional molecules consist of a ligand that binds a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the ubiquitination and subsequent degradation of the target protein.[1][4]
The (S,R,S)-AHPC scaffold is a widely used ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] PROTACs synthesized using this compound are therefore designed to mediate POI degradation via the VHL complex.
This document provides a detailed protocol for an in vitro ubiquitination assay, a critical tool to biochemically validate the mechanism of action for a newly synthesized this compound based PROTAC. This assay directly measures the PROTAC's ability to form a productive ternary complex (POI-PROTAC-E3 Ligase) and mediate the ubiquitination of its target protein in a reconstituted system.[4][6]
PROTAC Mechanism of Action
The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the target POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][4]
Experimental Protocol: In Vitro Ubiquitination Assay
This protocol describes how to detect PROTAC-mediated ubiquitination of a POI via Western blot.
Materials and Reagents
| Reagent | Suggested Supplier | Purpose |
| E1 Activating Enzyme (human) | Boston Biochem | Ubiquitin cascade initiation |
| E2 Conjugating Enzyme (e.g., UBE2D2) | Boston Biochem | Ubiquitin conjugation |
| VHL E3 Ligase Complex (recombinant) | R&D Systems | PROTAC-recruited ligase |
| Ubiquitin (human, recombinant) | Boston Biochem | Protein tag for degradation |
| Protein of Interest (POI, purified) | In-house/Custom | Target for degradation |
| This compound PROTAC | In-house/Custom | Molecule being tested |
| 10X Ubiquitination Buffer | Boston Biochem | Reaction buffer |
| ATP (100 mM solution) | Sigma-Aldrich | Energy source for E1 |
| DMSO | Sigma-Aldrich | PROTAC solvent |
| Laemmli Sample Buffer (4X) | Bio-Rad | SDS-PAGE sample prep |
| Primary Antibody against POI | Cell Signaling/Abcam | Western blot detection |
| HRP-conjugated Secondary Antibody | Cell Signaling/Abcam | Western blot detection |
| ECL Substrate | Thermo Fisher | Chemiluminescent detection |
| ddH₂O (nuclease-free) | In-house | Reagent dilution |
Experimental Workflow
The overall workflow involves setting up the biochemical reaction, running the products on a gel to separate them by size, and using an antibody to visualize the ubiquitination of the target protein.
Step-by-Step Procedure
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to ensure contents are at the bottom.[4]
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents for all reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:[4]
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| ddH₂O | N/A | 13.25 | N/A |
| 10X Ubiquitination Buffer | 10X | 2.5 | 1X |
| ATP | 100 mM | 1.25 | 5 mM |
| E1 Enzyme | 1 µM | 1.25 | 50 nM |
| E2 Enzyme (UBE2D2) | 5 µM | 1.25 | 250 nM |
| Ubiquitin | 1 mg/mL (~117 µM) | 2.0 | ~9.4 µM |
| Protein of Interest (POI) | 5 µM | 1.25 | 250 nM |
| Total Master Mix Volume | 22.75 |
-
Assemble Final Reactions: In separate, pre-chilled tubes, add the following components in order:
-
Set Up Control Reactions: It is critical to include proper controls to validate the results:[4]
-
No E3 Ligase (-E3): Replace the VHL E3 ligase volume with an equal volume of buffer to confirm the reaction is E3-dependent.
-
No PROTAC (-Cmpd): Use DMSO vehicle instead of the PROTAC to show that ubiquitination is PROTAC-dependent.
-
No E1 Enzyme (-E1): Replace the E1 enzyme in the master mix with buffer to confirm the reaction is ATP and E1-dependent.
-
-
Incubation: Gently mix the reactions, centrifuge briefly, and incubate at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reactions by adding 8.3 µL of 4X Laemmli Sample Buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µL of each reaction onto an appropriate SDS-PAGE gel (e.g., 4-12% gradient gel).[4]
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will detect both the unmodified POI and the higher molecular weight, ubiquitinated species which appear as a smear or ladder.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[4]
Data Analysis and Presentation
The primary output of this assay is the visualization of higher molecular weight bands corresponding to the ubiquitinated POI. The intensity of this "ladder" or smear above the unmodified POI band should increase with PROTAC concentration.
-
Qualitative Analysis: A clear, PROTAC-dependent appearance of a high molecular weight smear or ladder for the POI indicates successful in vitro ubiquitination.
-
Quantitative Analysis: Densitometry can be used to quantify the amount of ubiquitinated POI relative to the total POI in each lane. This data can be used to calculate key parameters like DC₅₀ (concentration of PROTAC required to induce 50% of the maximal ubiquitination) and Dₘₐₓ (the maximal level of ubiquitination observed).
Representative Data
The following table shows example quantitative data derived from a dose-response experiment with two different this compound based PROTACs targeting POI-X.
Table 1: In Vitro Ubiquitination Efficacy of PROTACs Targeting POI-X
| Compound | E3 Ligase Recruiter | Target | DC₅₀ (nM) | Dₘₐₓ (% of Total POI) |
|---|---|---|---|---|
| PROTAC-A | This compound | POI-X | 75 | 85% |
| PROTAC-B | This compound | POI-X | 250 | 60% |
| Negative Control* | Inactive AHPC analog | POI-X | >10,000 | <5% |
*A PROTAC with a mutation in the AHPC moiety that prevents VHL binding.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination signal in any lane | Inactive enzyme (E1, E2, or E3) or ATP. | Test each component individually. Use fresh ATP and enzymes. |
| High background in "No PROTAC" lane | E3 ligase has basal activity towards the POI. | This can be normal. The key is to see a significant increase with the PROTAC. |
| Weak ubiquitination signal | Suboptimal reaction time or component concentration. | Optimize incubation time (e.g., 30, 60, 120 min). Titrate E3 ligase and POI concentrations. |
| Smear is too condensed or too diffuse | Inappropriate gel percentage. | Use a gradient gel (e.g., 4-20%) to better resolve a wide range of molecular weights. |
References
Application Notes and Protocols for Measuring the Binding Affinity of (S,R,S)-AHPC-Ac to VHL
For Researchers, Scientists, and Drug Development Professionals
Application Note: Quantifying the Interaction Between (S,R,S)-AHPC-Ac and the VHL E3 Ligase
The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex.[1][2][3] This complex targets proteins for degradation via the ubiquitin-proteasome system, most notably the hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels.[2][4] The ability to hijack this degradation machinery using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy.[5][6][7]
PROTACs are bifunctional molecules featuring a ligand for an E3 ligase, a linker, and a ligand for a target protein.[6][8] (S,R,S)-AHPC is a well-established, high-affinity ligand for VHL and serves as a foundational component for many VHL-based PROTACs.[9][10] this compound, a derivative, is designed to engage the VHL protein, recruiting it to a target protein for subsequent degradation.
Accurately measuring the binding affinity of this compound to VHL is a critical first step in the development and optimization of such degraders. A strong and specific interaction is fundamental for the efficient formation of the ternary complex (VHL-PROTAC-Target Protein), which is essential for effective protein degradation.[11] This document provides an overview of common biophysical techniques and detailed protocols for quantifying this binding interaction, enabling researchers to characterize their VHL-recruiting molecules with confidence. The primary methods covered include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), each offering unique advantages for affinity and kinetic characterization.[12]
Quantitative Data Summary: VHL Ligand Binding Affinities
The following table summarizes binding affinity data for (S,R,S)-AHPC (also known as VH032-NH2) and other relevant VHL ligands. This data provides a benchmark for researchers evaluating novel VHL-binding molecules.
| Compound | Assay Type | Affinity Metric | Reported Value | Reference |
| VH032 | - | Kd | 188 nM | [13] |
| VHL Ligand 14 (Compound 11) | - | IC50 | 196 nM | [13] |
| VL285 | - | IC50 | 340 nM | [13] |
| BODIPY FL VH032 | FP Assay | Kd | 100.8 nM | [12] |
VHL Signaling Pathway in Normoxia
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a key role in regulating HIF-1α levels, preventing the activation of hypoxic response genes.
Caption: VHL recognizes hydroxylated HIF-1α, leading to its ubiquitination and proteasomal degradation.
Experimental Protocols
Herein are detailed protocols for three standard biophysical assays to determine the binding affinity of this compound to the VHL protein complex.
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay where the test compound, this compound, displaces a fluorescently labeled VHL ligand (probe), leading to a decrease in fluorescence polarization.[14][15][16]
Caption: Workflow for the VHL Fluorescence Polarization (FP) competitive binding assay.
Protocol:
A. Materials and Reagents:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
This compound test compound
-
VHL Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP)
-
DMSO (for compound dilution)
-
Black, low-volume 96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization[15]
B. Reagent Preparation:
-
VCB Complex Working Solution: Thaw purified VCB complex on ice. Dilute to the desired final concentration (e.g., 20 nM) in VHL Assay Buffer.
-
Fluorescent Probe Working Solution: Dilute the fluorescent probe stock to the desired final concentration (e.g., 10 nM) in VHL Assay Buffer. Protect from light.
-
This compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Subsequently, create an intermediate dilution of each concentration in VHL Assay Buffer to minimize the final DMSO concentration in the assay (should not exceed 1%).[16]
C. Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of the VCB Complex Working Solution to all wells except the "Blank" or "Probe only" controls. Add 10 µL of VHL Assay Buffer to the blank wells.
-
Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the compound to bind to VHL.
-
Add 5 µL of the Fluorescent Probe Working Solution to all wells.
-
Mix the plate gently, cover to protect from light, and incubate for at least 60-90 minutes at room temperature to reach binding equilibrium.[12]
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths (e.g., λex 485 nm, λem 528 nm for a BODIPY FL probe).[16]
D. Data Analysis:
-
Subtract the FP value of the "Blank" well from all other measurements.
-
The "No inhibitor" control represents 100% binding.
-
Plot the FP signal (in millipolarization units, mP) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
-
The IC₅₀ can be converted to a Ki (dissociation constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[17][18] This protocol involves immobilizing the VCB complex and flowing solutions of this compound over the surface.
Caption: Workflow for measuring binding kinetics and affinity using Surface Plasmon Resonance (SPR).
Protocol:
A. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Purified VCB complex
-
This compound test compound
-
SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Regeneration Buffer (scouted per experiment, e.g., a short pulse of Glycine-HCl pH 2.0 or MgCl₂)
B. VCB Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[19]
-
Inject the VCB complex (diluted in Immobilization Buffer, e.g., to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU).[19]
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the VCB complex to allow for reference subtraction.
C. Binding Measurement (Kinetics/Affinity):
-
Prepare serial dilutions of this compound in SPR Running Buffer. A typical concentration range might span from 0.1x to 10x the expected Kd.
-
Perform a startup cycle with several buffer injections to ensure the baseline is stable.
-
Inject the lowest concentration of this compound over the VCB and reference flow cells for a defined period (e.g., 120 seconds) to monitor association.
-
Switch to running buffer and monitor the dissociation phase for a defined period (e.g., 300 seconds).
-
Inject the regeneration buffer to remove any remaining bound analyte and return to the baseline.
-
Repeat steps 3-5 for each concentration of this compound, typically in ascending order, including a buffer-only (zero concentration) injection for double-referencing.[17]
D. Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the buffer-only injection signal (double-referencing).
-
The resulting sensorgrams show the binding response over time.
-
For kinetic analysis, globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ), dissociation rate constant (kd or kₒff), and the equilibrium dissociation constant (Kd = kd/kₐ).[20]
-
For steady-state affinity, plot the response at equilibrium against the analyte concentration and fit to a steady-state affinity model.[20]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n) in a single, label-free experiment.[21][22]
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).
Protocol:
A. Materials and Reagents:
-
Isothermal Titration Calorimeter
-
Purified VCB complex
-
This compound test compound
-
ITC Buffer (e.g., 20 mM Phosphate or HEPES, pH 7.4, 150 mM NaCl). Crucially, the buffer for the protein and the ligand must be identical to minimize heats of dilution. [22]
-
Degassing apparatus
B. Sample Preparation:
-
Dialyze the purified VCB complex extensively against the chosen ITC buffer.
-
Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution buffer.[22]
-
Accurately determine the final concentrations of both the VCB complex and the this compound solution. Errors in concentration directly impact the calculated stoichiometry and affinity.[22]
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
Concentration Guidelines: The concentration of VCB in the cell should be approximately 10-50x the expected Kd. The concentration of this compound in the syringe should be 10-15x the concentration of the VCB in the cell.[22]
C. Experimental Setup and Titration:
-
Rinse the sample cell and syringe thoroughly with ITC buffer.
-
Load the VCB complex solution into the sample cell (typically ~200-300 µL).[22]
-
Load the this compound solution into the injection syringe (typically ~40-100 µL).[22]
-
Place the loaded cell and syringe into the calorimeter and allow the system to thermally equilibrate.
-
Set up the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline. A small initial injection (e.g., 0.4 µL) is often discarded during analysis.
-
Run the titration experiment.
D. Control Experiment and Data Analysis:
-
Perform a control titration by injecting the this compound solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution.[23]
-
The raw data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.[23]
-
Integrate the area under each peak and subtract the corresponding heat of dilution from the control experiment.
-
Plot the corrected heat change (kcal/mol) against the molar ratio of [this compound]/[VCB].
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software (e.g., Origin) to determine the Kd (1/Kₐ), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated from these values.[24]
References
- 1. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. pnas.org [pnas.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Novel (S,R,S)-AHPC-Ac Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2][3] This document provides a detailed experimental workflow and protocols for the development of novel PROTACs utilizing (S,R,S)-AHPC-Ac, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC.[4][5][6] The protocols outlined herein cover essential stages from initial design and synthesis to comprehensive biochemical, biophysical, and cellular characterization.
Introduction to this compound Based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] (S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC design.[4][6][9] The this compound variant provides a reactive handle for conjugation to a linker, facilitating the synthesis of a diverse library of PROTAC candidates. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[][11][12] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][13][]
PROTAC Mechanism of Action: A Visual Guide
The following diagram illustrates the catalytic cycle of a VHL-based PROTAC.
Experimental Workflow for Novel PROTAC Development
The development of a novel this compound based PROTAC follows a systematic, multi-step process. This workflow ensures a thorough characterization of the PROTAC's biochemical and cellular activities.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound-Linker.
Materials:
-
Amine-functionalized POI ligand
-
This compound-Linker
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
-
HRMS and NMR for characterization
Procedure:
-
Dissolve the this compound-Linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-VHL ternary complex.[11][15]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-POI fusion protein
-
Expression vector for HaloTag®-VHL fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC compounds
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors using FuGENE® HD.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Prepare a solution of HaloTag® 618 Ligand in Opti-MEM® and add it to the cells. Incubate for 4 hours.
-
Serially dilute the PROTAC compounds in Opti-MEM®.
-
Add the diluted PROTACs to the appropriate wells and incubate for 2 hours.
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is indicative of ternary complex formation.[2]
Protocol 3: In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of the target protein mediated by the PROTAC.[13][16][17]
Materials:
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compounds
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, VBC complex, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated protein. An anti-ubiquitin antibody can also be used for confirmation.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
Protocol 4: Cellular Degradation Assay (Western Blot)
This is the primary assay to determine if the PROTAC induces degradation of the target protein in a cellular context.[18][19]
Materials:
-
Cancer cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC compounds
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
For mechanistic validation, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the PROTAC.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in Protocol 3.
-
Probe the membrane with primary antibodies against the POI and a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control after normalizing to the loading control.
Data Presentation
Quantitative data from the cellular degradation assays should be summarized to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Potency and Efficacy of Exemplary PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Composition |
| PROTAC-001 | BRD4 | HeLa | 25 | >90 | PEG-based |
| PROTAC-002 | KRAS G12C | NCI-H2030 | 250 | >90 | PEG-based[20] |
| PROTAC-003 | STING | Caki-1 | 227 | >80 | Not Specified[20] |
| PROTAC-004 | CDK4/6 | TNBC cells | 35 | Not Specified | Alkyl chain[20] |
This table presents hypothetical and literature-derived data for illustrative purposes.
Selectivity Profiling
To assess the selectivity of the lead PROTAC, a global proteomics approach is recommended.
Protocol 5: Mass Spectrometry-based Proteomics
Method:
-
Treat cells with the lead PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
A selective PROTAC will show a significant decrease only in the abundance of the intended target protein and its direct downstream effectors.
Conclusion
The development of a novel this compound based PROTAC is a comprehensive process that requires a combination of chemical synthesis, biochemical assays, biophysical characterization, and cellular evaluation.[8] The protocols and workflow presented in this document provide a robust framework for researchers to design, synthesize, and validate potent and selective protein degraders for therapeutic and research applications. Adherence to these systematic procedures will facilitate the identification of lead PROTAC candidates with desirable pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Degradation and PROTACs [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Ternary Complex Formation [se.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-Ac in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Ac is a derivative of (S,R,S)-AHPC (also known as VH032), a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the field of oncology drug discovery, this compound serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins involved in cancer pathogenesis.
This document provides detailed application notes and protocols for the conceptual use of this compound in the development of VHL-recruiting PROTACs for cancer research. It covers the mechanism of action, provides examples of PROTACs synthesized using (S,R,S)-AHPC derivatives, and outlines key experimental protocols for their evaluation.
Mechanism of Action: VHL-Recruiting PROTACs
PROTACs containing a VHL ligand, such as one derived from this compound, function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and subsequent downstream therapeutic effects.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Applications in Oncology Drug Discovery
This compound and its congeners are instrumental in developing PROTACs to target a wide range of oncoproteins that are otherwise difficult to inhibit with traditional small molecules. Below are examples of PROTACs developed using (S,R,S)-AHPC derivatives.
Quantitative Data for Exemplary PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand Base | Cell Line | DC₅₀ | IC₅₀ | Dₘₐₓ | Reference |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | K562 | 340 nM | 1.11 µM | 95% | [1][2] |
| SMARCA2/4-degrader-22 | SMARCA2/4 | This compound | A549 | <100 nM | Not Reported | >90% | [3][4] |
| GP262 | PI3K/mTOR | (S,R,S)-AHPC (VH032) | MDA-MB-231 | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | Not Reported | Not Reported | [5] |
| A (S,R,S)-AHPC-based PROTAC | Smad3 | (S,R,S)-AHPC | CWR22Rv1 | Concentration-dependent degradation | Not Reported | Not Reported | [6] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that results in 50% degradation of the target protein.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
The following are generalized protocols for the evaluation of novel PROTACs developed using this compound.
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for evaluating a novel PROTAC.
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest (POI)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ.
-
Protocol 2: Cell Viability Assay
This protocol outlines the steps to determine the anti-proliferative effect of a PROTAC using a colorimetric or luminescent assay.[9][10][11]
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC or vehicle control to the wells.
-
Incubate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[11]
-
-
Signal Detection (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs in oncology research. By enabling the targeted degradation of oncoproteins, PROTACs offer a powerful therapeutic modality to overcome the limitations of traditional inhibitors. The protocols and data presented here provide a framework for the design and evaluation of novel PROTACs, facilitating the discovery of new cancer therapeutics. It is essential to include appropriate controls, such as inactive epimers of the VHL ligand (e.g., (S,S,S)-AHPC), to validate that the observed effects are due to the intended PROTAC mechanism.[12]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC SMARCA2/4-degrader-22 | PROTACs | 2568277-48-3 | Invivochem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with (S,R,S)-AHPC-Ac PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with (S,R,S)-AHPC-Ac Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low or no degradation of my target protein. What are the primary reasons for this failure?
Low degradation efficiency is a common challenge in PROTAC development and can stem from issues at multiple stages of the PROTAC mechanism of action.[1] The primary factors to investigate are:
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[] If this complex is unstable or sterically hindered, subsequent ubiquitination and degradation will be inefficient.[1]
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane to reach their intracellular targets.[3]
-
Suboptimal Linker Design: The linker connecting the target binder and the this compound moiety is crucial. Its length, rigidity, and attachment points dictate the geometry of the ternary complex.[1][4]
-
Issues with the Ubiquitination-Proteasome System (UPS): The cell line being used might have low expression of the VHL E3 ligase or other essential components of the UPS.[5]
-
Compound Instability: The PROTAC molecule itself may be unstable in the experimental conditions.[3]
Q2: How can I confirm that my this compound PROTAC is engaging both the target protein and the VHL E3 ligase?
It is essential to verify binary engagement of both the target protein and the VHL E3 ligase.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be used to confirm that the PROTAC is binding to the target protein within the cell.[3][6]
-
VHL Engagement: A competitive binding assay, such as a fluorescence polarization (FP) assay using a fluorescently labeled VHL ligand (e.g., a derivative of HIF-1α), can confirm that the this compound portion of your PROTAC is binding to the VHL E3 ligase.[7]
Q3: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and VHL-PROTAC) rather than the productive ternary complex required for degradation.[8]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range (e.g., pM to µM) to identify the optimal concentration for maximal degradation.[3]
-
Lower PROTAC Concentrations: Use your PROTAC at lower concentrations that favor ternary complex formation.[3]
Troubleshooting Workflow
This workflow provides a step-by-step guide to systematically troubleshoot low degradation efficiency.
Caption: A logical workflow for troubleshooting low PROTAC activity.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in solution.
Materials:
-
Purified recombinant target protein (e.g., GST-tagged)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
This compound PROTAC
-
Terbium-conjugated anti-GST antibody (Donor)
-
Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α) or fluorescently labeled anti-VHL antibody (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
Microplate reader with TR-FRET capability
Procedure:
-
In a microplate, add a constant concentration of the target protein and VBC complex to each well.
-
Add a serial dilution of the this compound PROTAC to the wells. Include a control with no PROTAC.
-
Add the donor and acceptor antibodies/ligands.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the TR-FRET signal on the microplate reader.
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation.[9]
Protocol 2: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly measures the ubiquitination of the target protein.[10]
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Treat cells with the this compound PROTAC and a proteasome inhibitor for a specified time (e.g., 4-6 hours). The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.
-
Lyse the cells and perform immunoprecipitation for the target protein.
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder indicates poly-ubiquitination of the target protein.[5]
-
Probe a separate blot of the total cell lysates with an antibody for a loading control to ensure equal protein loading.
Quantitative Data Summary
The following table provides representative quantitative data for evaluating PROTAC efficacy. Note that these values are illustrative and will vary depending on the specific target, cell line, and PROTAC.
| Parameter | Typical Range | Assay | Significance |
| DC50 (Degradation Concentration 50%) | 1 nM - 10 µM | Western Blot, In-Cell ELISA | Potency of the PROTAC in degrading the target protein. |
| Dmax (Maximum Degradation) | >80% | Western Blot, In-Cell ELISA | Efficacy of the PROTAC; the maximal percentage of protein degradation achieved. |
| Ternary Complex KD | 10 nM - 5 µM | TR-FRET, SPR, ITC | Affinity of the ternary complex. A lower KD indicates a more stable complex. |
| Ubiquitination Signal | >2-fold increase | IP-Western Blot | Confirmation of the mechanism of action; shows the target is being marked for degradation. |
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of this compound PROTAC-mediated protein degradation.
This guide provides a comprehensive starting point for troubleshooting low degradation efficiency with this compound PROTACs. For further assistance, please consult the cited literature or contact your technical support representative.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation and PROTACs [worldwide.promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing PROTAC Linker Strategies with (S,R,S)-AHPC-Ac
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing PROTAC linker length and rigidity using the (S,R,S)-AHPC-Ac E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not just a passive spacer; it plays a critical role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1][2]
Q2: What is this compound and why is it used in PROTACs?
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The acetic acid moiety (-Ac) provides a convenient attachment point for the linker. Utilizing this compound in your PROTAC design allows you to recruit the VHL E3 ligase to your protein of interest, leading to its degradation.[3]
Q3: How does linker length impact PROTAC activity?
Linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[4]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2]
-
Too long: An excessively long linker might result in an unstable or unproductive ternary complex where the lysine (B10760008) residues on the target protein are not presented efficiently to the E3 ligase for ubiquitination.[5]
The optimal linker length is determined empirically and often falls within a specific range for maximal degradation. For example, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal.[4]
Q4: How does linker rigidity affect PROTAC performance?
The flexibility or rigidity of the linker influences the conformational dynamics of the PROTAC and the stability of the ternary complex.
-
Flexible linkers (e.g., PEG, alkyl chains): These are the most common types of linkers and allow for more conformational freedom, which can be beneficial in forming a productive ternary complex.[6][7] PEG linkers, in particular, can improve the solubility and permeability of the PROTAC molecule.[8]
-
Rigid linkers (e.g., containing cycloalkane or triazole moieties): These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency.[7] They can also enhance metabolic stability.[7]
Q5: What is the "hook effect" and how does the linker play a role?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[5] While linker properties can influence the stability of the ternary complex, the hook effect is primarily managed by careful dose-response studies.
Troubleshooting Guide
Problem 1: My this compound based PROTAC shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. For example, if you started with a PEG4 linker, synthesize versions with PEG2, PEG6, and PEG8 linkers to identify the optimal length. |
| Incorrect Linker Rigidity | If using a highly flexible linker, try incorporating a more rigid element like a piperazine (B1678402) or triazole ring. Conversely, if your rigid linker is preventing complex formation, switch to a more flexible alkyl or PEG chain. |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may be hindering its entry into cells. Consider using PEG linkers to improve solubility and permeability.[8] |
| Inefficient Ternary Complex Formation | Even with binding to both the POI and VHL, the linker may not be facilitating a productive ternary complex. This requires empirical testing of different linker types and lengths. |
Problem 2: I'm observing a significant "hook effect" with my PROTAC.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | Perform a detailed dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation before the onset of the hook effect. |
| Low Ternary Complex Stability | While primarily addressed by optimizing the warhead and E3 ligase ligand, a well-designed linker can contribute to the stability of the ternary complex. Experiment with different linker compositions to see if this mitigates the hook effect at lower concentrations. |
Quantitative Data Summary
The following tables provide illustrative data on how linker length and composition can affect PROTAC performance, based on general principles observed in the literature. Note that optimal linker characteristics are target-dependent and must be determined experimentally.
Table 1: Effect of PEG Linker Length on Degradation of an Illustrative Target Protein (TP-1)
| PROTAC | E3 Ligase Ligand | Linker | Target Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | (S,R,S)-AHPC | PEG2 | Ligand-A | 500 | 45 |
| PROTAC-2 | (S,R,S)-AHPC | PEG4 | Ligand-A | 150 | 85 |
| PROTAC-3 | (S,R,S)-AHPC | PEG6 | Ligand-A | 50 | 95 |
| PROTAC-4 | (S,R,S)-AHPC | PEG8 | Ligand-A | 200 | 70 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Effect of Linker Rigidity on Degradation of an Illustrative Target Protein (TP-2)
| PROTAC | E3 Ligase Ligand | Linker | Target Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-5 | (S,R,S)-AHPC | C8 Alkyl (Flexible) | Ligand-B | 100 | 80 |
| PROTAC-6 | (S,R,S)-AHPC | Piperazine-C4 (Rigid) | Ligand-B | 25 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound
This protocol describes the synthesis of a PROTAC by coupling a POI ligand containing an amine group to this compound.
Materials:
-
(S,R,S)-AHPC-linker-Acid (e.g., (S,R,S)-AHPC-PEG4-acid)
-
POI ligand with a terminal amine group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Dissolve the POI ligand-amine (1 equivalent) and (S,R,S)-AHPC-linker-Acid (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol provides a general procedure for assessing the degradation of a target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
overcoming solubility issues of (S,R,S)-AHPC-Ac based PROTACs
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing the (S,R,S)-AHPC-Ac von Hippel-Lindau (VHL) E3 ligase ligand. The focus is on identifying and overcoming common solubility challenges encountered during development and in-vitro/in-vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
(S,R,S)-AHPC is a derivative of hydroxyproline (B1673980) and serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in many Proteolysis Targeting Chimeras (PROTACs), acting as the "hook" that recruits the VHL E3 ligase to a target protein of interest. The "-Ac" suffix typically denotes an acetyl modification. The specific (S,R,S) stereochemistry is critical for potent binding to the VHL protein; any alteration can significantly reduce or completely abolish its activity and the subsequent efficacy of the PROTAC.[1]
Q2: Why do PROTACs based on (S,R,S)-AHPC often have solubility issues?
PROTACs are inherently large molecules with high molecular weights and often significant lipophilicity, placing them in the "beyond Rule of 5" (bRo5) chemical space.[2] This size and character are primary contributors to their generally low aqueous solubility.[3] While the (S,R,S)-AHPC-HCl building block itself is reasonably soluble, the final solubility of the complete PROTAC is determined by the combined physicochemical properties of the VHL ligand, the linker, and the target protein binder (warhead).[4][5] High lipophilicity (LogP/LogD) is a major driver of poor solubility for PROTACs.[2]
Q3: How does the linker component affect the solubility of an AHPC-based PROTAC?
The linker's structure and composition play a pivotal role in a PROTAC's overall properties. Strategies to improve solubility through linker modification include:
-
Incorporating Hydrophilic Moieties: Using linkers with polyethylene (B3416737) glycol (PEG) units is a common and effective strategy to increase the hydrophilicity and aqueous solubility of the entire molecule.[1][6]
-
Adding Ionizable Groups: Inserting basic nitrogen atoms into the linker can improve solubility in acidic environments.[7]
-
Avoiding Certain Groups: Multiple amide motifs within the linker structure should be used with caution as they can sometimes negatively impact permeability.[7]
Q4: Can a PROTAC be soluble in DMSO but precipitate in aqueous assay buffer?
Yes, this is a very common problem. PROTACs are typically prepared as highly concentrated stock solutions in 100% DMSO, where they are readily soluble. However, when this stock is diluted into an aqueous buffer (e.g., PBS or cell culture media) for an experiment, the drastic change in solvent polarity can cause the PROTAC to "crash out" or precipitate.[6] This leads to an actual experimental concentration that is much lower and more variable than the intended concentration, causing inconsistent results in biological assays.[6]
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step solutions for common solubility-related problems encountered during PROTAC experiments.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. | 1. Rapid Solvent Change: The drastic shift from 100% DMSO to an aqueous environment causes the compound to exceed its solubility limit. 2. Intrinsic Poor Solubility: The fundamental physicochemical properties of the PROTAC limit its solubility in the chosen buffer. 3. Suboptimal Buffer Conditions: The pH or salt concentration of the buffer is not ideal for keeping the PROTAC in solution.[6] | 1. Optimize Dilution: Prepare serial dilutions in your final assay buffer, ensuring the final DMSO concentration is low (<0.5%) to avoid cell toxicity. Visually inspect for precipitation before use.[6] 2. Use Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol (B145695) or PEG into the final aqueous buffer.[6] 3. Screen Buffers: Test a range of pH values and salt concentrations to find the optimal buffer conditions for your specific PROTAC.[6] |
| Inconsistent or non-reproducible results in cell-based degradation assays. | 1. Poor Solubility in Media: The PROTAC is not fully dissolved in the cell culture medium, leading to variable effective concentrations.[6] 2. Precipitation Over Time: The PROTAC may be initially soluble but precipitates over the course of a longer experiment (e.g., 24-48 hours), reducing its availability to the cells. | 1. Confirm Solubility in Media: Perform a solubility test directly in your complete cell culture medium. 2. Use Biorelevant Buffers: Consider testing solubility in simulated intestinal fluids (FaSSIF/FeSSIF), as these can sometimes show improved solubility and better predict in-vivo performance.[3][7] 3. Consider Formulation: For in-vivo studies, developing an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) can significantly improve solubility and oral bioavailability.[8] |
| No target degradation observed, even at high PROTAC concentrations. | 1. Low Effective Concentration: The PROTAC has precipitated, and the concentration in solution is too low to form a productive ternary complex. 2. Poor Cell Permeability: The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target. | 1. Measure Kinetic Solubility: Perform a formal kinetic solubility assay (see Protocol 1) to determine the actual solubility limit in your assay buffer. 2. Perform a Cellular Target Engagement Assay: Use techniques like CETSA or NanoBRET to confirm the PROTAC is binding its target inside the cell. A lack of engagement despite good solubility points to a permeability issue.[9][10] 3. Chemical Modification: If permeability is the issue, consider linker optimization or employing a prodrug strategy to mask polar groups.[7] |
Quantitative Data Summary
The solubility of a PROTAC is a multi-faceted property and cannot be perfectly predicted from its individual components.[2][4] The following table presents experimental thermodynamic solubility data for representative VHL-based PROTACs to illustrate the typical range of values.
| PROTAC Name | E3 Ligase Ligand | Warhead (Target) | Log S (mol/L) | Aqueous Solubility (µg/mL) | Reference |
| MZ1 | VHL | JQ1 (BET) | -5.74 | ~1.3 | [2][11] |
| ARV-771 | VHL | BET | -6.96 | ~0.1 | [2][11] |
| BI-0319 | VHL | BRD9 | -5.58 | ~2.9 | [2][11] |
| A1874 | VHL | BRD4 | -6.52 | ~0.4 | [2][11] |
Note: Data is sourced from published studies measuring thermodynamic solubility. Solubility can vary based on specific experimental conditions (e.g., buffer, pH, temperature).
Visualizations
Signaling Pathway & Experimental Workflows
Caption: Mechanism of Action for a VHL-based PROTAC.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Shake-Flask Method
Objective: To determine the maximum soluble concentration of a PROTAC in a specific aqueous buffer.
Materials:
-
PROTAC of interest
-
100% DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS pH 7.4, cell culture medium)
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the pre-warmed aqueous buffer (e.g., 198 µL) in a microcentrifuge tube to achieve the desired highest theoretical concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1%).
-
Equilibration: Incubate the tubes on a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated compound.
-
Sample Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) and quantify the concentration of the dissolved PROTAC using a pre-established standard curve on an HPLC or UV-Vis spectrophotometer. The resulting concentration is the kinetic solubility.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat the cells for the desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the "Hook Effect" in (S,R,S)-AHPC-Ac PROTAC Dose Response
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in dose-response experiments with Proteolysis Targeting Chimeras (PROTACs), including those utilizing the (S,R,S)-AHPC-Ac moiety for VHL E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where the maximum protein degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration, and the degradation efficiency diminishes at higher concentrations.[3][4] This phenomenon is not unique to this compound PROTACs and is a common characteristic of this class of molecules.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3][5] An this compound PROTAC mediates protein degradation by forming a productive ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL ligase, forming binary complexes (Target Protein-PROTAC or VHL-PROTAC).[8][9] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[2][5]
Q3: Why is it critical to identify and mitigate the hook effect?
A3: Failing to recognize and account for the hook effect can lead to significant misinterpretation of experimental data. A potent this compound PROTAC might be incorrectly classified as inactive or having low efficacy if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[3] Accurately defining the dose-response relationship is essential for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[1]
Troubleshooting Guides
Issue 1: My this compound PROTAC shows a bell-shaped dose-response curve.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment using a broader range of concentrations with smaller dilution steps, especially at the higher end, to fully characterize the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of protein degradation. This optimal concentration should be used for subsequent experiments comparing different PROTACs or treatment times.
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation and ternary complex formation.[1]
-
Issue 2: My this compound PROTAC shows weak or no degradation.
-
Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: Expand your dose-response curve to include concentrations in the picomolar to low nanomolar range.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the VHL E3 ligase using techniques like Western blotting or qPCR.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[5] Consider using a cell permeability assay to investigate this.
-
Confirm Ternary Complex Formation: Utilize biophysical or cellular assays to directly measure the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex.
-
Issue 3: How can I rationally design this compound PROTACs to minimize the hook effect?
-
Strategy: The primary goal is to favor the formation of the productive ternary complex over the non-productive binary complexes.
-
Approaches:
-
Enhance Cooperativity: The stability of the ternary complex can be influenced by protein-protein interactions between the target and the E3 ligase.[2] Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, can significantly mitigate the hook effect by stabilizing the ternary complex.[10][11] This can be influenced by the linker design.
-
Optimize the Linker: The length, rigidity, and composition of the linker connecting the this compound moiety to the target-binding ligand are critical.[12] Systematically varying the linker can identify a PROTAC with a more favorable ternary complex geometry and reduced hook effect.
-
Data Presentation
Table 1: Representative Dose-Response Data for an this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 (Dmax) |
| 1000 | 45 |
| 10000 | 80 |
Table 2: Key Parameters Derived from the Dose-Response Curve
| Parameter | Value | Description |
| DC50 | ~5 nM | Concentration for 50% maximal degradation. |
| Dmax | 85% Degradation | Maximum percentage of target protein degradation. |
| Optimal Concentration | 100 nM | Concentration at which Dmax is achieved. |
| Hook Effect Onset | >100 nM | Concentrations at which degradation efficiency decreases. |
Experimental Protocols
1. Western Blot for Assessing Target Protein Degradation
This protocol outlines the general steps to quantify target protein levels following treatment with an this compound PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve.
-
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to provide evidence of the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the this compound PROTAC (including the optimal concentration and a "hooked" concentration) and a vehicle control for a specified time. To stabilize the complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., MG132).[3]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag if available) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the VHL E3 ligase and the target protein. The presence of a VHL band in the target protein immunoprecipitated sample indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC Mechanism of Action at Optimal Concentrations.
Caption: The "Hook Effect": Formation of Unproductive Binary Complexes.
Caption: Troubleshooting Workflow for the PROTAC Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
VHL-based PROTACs: A Technical Guide to Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of VHL-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to facilitate the development of highly specific and effective protein degraders by providing detailed methodologies and clear data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with VHL-based PROTACs?
Off-target effects with VHL-based PROTACs can stem from two main sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target.[1] This can occur if the target-binding warhead has affinity for other proteins or if the ternary complex forms non-selectively with other cellular proteins.
-
Degradation-independent off-targets: The PROTAC molecule itself can exert pharmacological effects independent of its degradation activity.[1] These effects can be caused by the intrinsic activity of the warhead or the VHL-binding ligand.
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2][3] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL) required for degradation.[2][3]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This is essential to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
-
Test lower concentrations: Evaluate your PROTAC at nanomolar to low micromolar ranges to pinpoint the "sweet spot" for maximal degradation.[2]
Q3: How do I choose the appropriate negative controls for my VHL-based PROTAC experiments?
Proper negative controls are crucial for interpreting your results accurately. Consider using:
-
A non-degrading epimer: Synthesize a stereoisomer of your VHL ligand that does not bind to VHL. This control helps to distinguish between VHL-dependent degradation and other pharmacological effects of the compound.
-
A warhead-only control: Use the target-binding moiety of your PROTAC alone to assess its intrinsic activity independent of degradation.
-
A VHL ligand-only control: Use the VHL-binding moiety alone to assess its effects.
Q4: How can I improve the selectivity of my VHL-based PROTAC?
Strategies to enhance the selectivity of your PROTAC include:
-
Optimize the Target-Binding Warhead: Employ a warhead with higher intrinsic selectivity for your protein of interest.[2]
-
Modify the Linker: The length, composition, and attachment points of the linker are critical for the stability and conformation of the ternary complex.[2][4] Systematic variation of the linker can significantly improve selectivity.[2]
-
Change the E3 Ligase: While this guide focuses on VHL, in some cases, switching to a different E3 ligase like Cereblon (CRBN) may offer a better selectivity profile depending on the target and cellular context.[2][]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak target degradation observed. | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[1] 2. Incorrect incubation time: The duration of treatment may be insufficient for degradation to occur.[1] 3. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells.[2][6] 4. Low endogenous VHL expression: The target cells may not express sufficient levels of the VHL E3 ligase.[1] 5. PROTAC instability: The compound may be unstable in the cell culture medium.[2] | 1. Perform a comprehensive dose-response experiment (e.g., 1 nM to 10 µM).[1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[1] 3. Assess cell permeability using assays like PAMPA or Caco-2.[6] Consider chemical modifications to improve uptake.[2] 4. Confirm VHL expression in your cell line via Western blot or qPCR.[1] 5. Evaluate the stability of your PROTAC in the experimental medium over time.[2] |
| High variability in degradation between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[2] 2. Inconsistent PROTAC preparation: Issues with compound solubility or storage. | 1. Standardize cell culture protocols, including using cells within a defined passage number range and consistent seeding densities.[2] 2. Ensure complete solubilization of the PROTAC in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles. |
| An unexpected cellular phenotype is observed. | 1. Degradation of an off-target protein: The phenotype may be due to the unintended degradation of a protein other than your target.[1] 2. Degradation-independent pharmacology: The warhead or VHL ligand may have its own biological activity.[1] 3. Downstream effects of target degradation: The observed phenotype could be a consequence of depleting your target protein.[1] | 1. Perform global proteomics to identify potential off-target degradation. Validate hits using Western blotting. 2. Use a non-degrading control molecule (e.g., one with a mutated VHL ligand) to determine if the phenotype persists.[1] 3. Correlate the phenotype with the kinetics and dose-response of target degradation. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This method provides an unbiased approach to identify proteins that are degraded upon PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme like trypsin.[7]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[7]
Protocol 2: Western Blotting for Off-Target Validation
This is a targeted approach to confirm the degradation of specific proteins identified from global proteomics or hypothesized based on warhead selectivity.
Methodology:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations and a vehicle control.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with validated primary antibodies against the potential off-target proteins and the target protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of the PROTAC to its target and potential off-targets in intact cells by measuring changes in protein thermal stability.
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC or vehicle control. Heat the cells across a range of temperatures.[7]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[7]
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.[7]
Protocol 4: Biophysical Assays for Ternary Complex Characterization
Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide quantitative data on the formation and stability of the ternary complex.[8][9]
| Assay | Principle | Key Parameters Measured |
| SPR/BLI | Measures changes in refractive index or light interference upon molecular binding to a sensor surface. | Binding affinity (KD), association rate (ka), dissociation rate (kd).[8][9] |
| ITC | Measures the heat change upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8][9] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled molecule upon binding to a larger partner. | Binary and ternary binding affinities, cooperativity.[10] |
Table 1: Representative Biophysical Data for PROTAC Ternary Complex Formation
| PROTAC | Target | E3 Ligase | Assay | Binary KD (Target) | Binary KD (E3) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | SPR | 1 nM | 29 nM | - | - | [8][9] |
| MZ1 | Brd4BD2 | VHL | ITC | 4 nM | 66 nM | - | 15 | [8][9] |
| BRD-5110 | PPM1D | CRBN | SPR | 1 nM | ~3 µM | - | - | [8][9] |
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: Logical flow for troubleshooting lack of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the In Vivo Stability of (S,R,S)-AHPC-Ac Containing PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo performance of Proteolysis-Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Ac moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound containing PROTACs?
A1: The main obstacles to achieving optimal in vivo stability for these PROTACs include their susceptibility to metabolic clearance, poor aqueous solubility, and low cell permeability.[1] These factors can result in unfavorable pharmacokinetic profiles and diminished therapeutic effectiveness.
Q2: How does the linker component influence the stability of my PROTAC?
A2: The linker is a critical determinant of the molecule's overall properties. Its length, composition, and attachment points can significantly impact metabolic stability and cell permeability. The linker is often the most metabolically vulnerable part of a PROTAC.
Q3: What are the common metabolic pathways that lead to the degradation of VHL-recruiting PROTACs?
A3: Common metabolic pathways include oxidation, primarily by Cytochrome P450 (CYP) enzymes, and hydrolysis of amide or ester bonds within the linker or ligands. Aldehyde oxidase may also contribute to the metabolism of certain heterocyclic components.
Q4: Can formulation strategies improve the in vivo performance of my PROTAC?
A4: Yes, formulation strategies can significantly enhance in vivo performance. Techniques such as creating amorphous solid dispersions or using lipid-based formulations can improve bioavailability.[1]
Q5: What is the "hook effect" and how can I mitigate it in my in vivo studies?
A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the functional ternary complex. To mitigate this, it is crucial to perform dose-response studies to identify the optimal therapeutic window.
Troubleshooting Guides
Problem 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Rapid Metabolic Clearance | 1. In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to identify metabolic "hot spots" on the PROTAC structure. 2. Structural Modification: Modify the chemical structure, particularly the linker, to block sites of metabolism. Consider incorporating metabolic blockers like fluorine atoms or replacing labile groups with more stable alternatives. |
| Poor Pharmacokinetic Properties (Low Exposure) | 1. Pharmacokinetic (PK) Studies: Conduct PK studies in animal models (e.g., mice, rats) to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). 2. Formulation Optimization: Employ formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and absorption. |
| Low Cell Permeability | 1. Linker Optimization: Modify the linker to enhance permeability. Strategies include reducing the number of hydrogen bond donors and increasing lipophilicity, while maintaining an optimal balance for solubility. 2. Prodrug Approach: Design a prodrug version of your PROTAC to improve its ability to cross cell membranes. |
Problem 2: High Variability in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation or Dosing | 1. Formulation Homogeneity: Ensure the formulation is homogenous and stable throughout the study. 2. Dosing Precision: Use precise dosing techniques and consider the impact of factors like food intake on oral absorption. |
| Saturation of Degradation Machinery | 1. Dose-Titration Experiments: Perform dose-titration studies to identify the optimal concentration range for target degradation and to avoid the "hook effect". |
Problem 3: Observed Toxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Proteomics Analysis: Conduct global proteomics to identify unintended protein degradation. 2. Metabolite Profiling: Characterize the major metabolites of your PROTAC and assess their pharmacological activity. |
| Formulation-Related Toxicity | 1. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 2. Alternative Formulations: Test different, well-tolerated formulation vehicles. |
Data Presentation
Representative In Vivo Pharmacokinetic Parameters of a VHL-Recruiting PROTAC
The following table summarizes the in vivo performance of a representative MDM2-targeting, VHL-recruiting PROTAC in a mouse model. While not specific to a PROTAC containing this compound, the data illustrates key pharmacokinetic parameters to assess.
| Parameter | Value | Species | Notes |
| Half-life (t½) in liver microsomes | 25.9 minutes | Mouse | Provides an initial indication of metabolic stability.[1] |
| In Vivo Stability | Moderately stable | Mouse | General observation from in vivo studies.[1] |
Note: Comprehensive, publicly available comparative data for a range of this compound containing PROTACs is limited. Researchers are encouraged to perform head-to-head in vivo studies with their specific molecules of interest.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a PROTAC.
Materials:
-
Test PROTAC
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[1]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC following administration.
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6).
-
Formulation: Prepare the PROTAC in an appropriate vehicle for the chosen route of administration (e.g., intravenous, oral).
-
Dosing: Administer the PROTAC at a specific dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[1]
-
Plasma Processing: Isolate plasma from the blood samples by centrifugation.[1]
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma using a validated analytical method, such as LC-MS/MS.[1]
-
Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL) using appropriate software.[1]
Visualizations
Caption: PROTAC mechanism of action.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Ac PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-Ac based Proteolysis Targeting Chimeras (PROTACs).
Section 1: FAQs - Understanding the Permeability Challenge
Q1: Why do my this compound PROTACs exhibit low cell permeability?
A: PROTACs, by their nature as large, bifunctional molecules, often fall into the "beyond Rule of 5" chemical space.[1] Their high molecular weight (MW > 700 Da) and large polar surface area (PSA) are primary contributors to poor passive diffusion across the cell membrane.[2][3] The (S,R,S)-AHPC scaffold is a ligand for the von Hippel-Lindau (VHL) E3 ligase, and when combined with a warhead and a linker, the resulting molecule's physicochemical properties frequently present a barrier to efficient cellular uptake.[4][5]
Q2: What is the "chameleon effect" and how does it impact PROTAC permeability?
A: The "chameleon effect" describes the ability of a PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane.[6][7] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs), which mask polar groups and reduce the molecule's solvent-accessible 3D polar surface area (SA 3D PSA).[8] A flexible linker is crucial for allowing the PROTAC to transition from an extended conformation in an aqueous solution to this folded, more permeable state, effectively acting like a "chameleon" to navigate the membrane barrier.[8]
Q3: What key physicochemical properties should I focus on to improve the design of my PROTACs?
A: Optimizing for cell permeability requires a multi-parameter approach. Key properties include:
-
Lipophilicity (ALogP or cLogP): There is an optimal range. While increasing lipophilicity can improve membrane association, excessively high values (e.g., ALogP > 5.5) can lead to poor aqueous solubility and reduced permeability.[1][9]
-
Polar Surface Area (PSA): Minimizing PSA is a primary goal. Strategies that reduce the exposed polar surface, such as the "chameleon effect," are highly beneficial.[6][8]
-
Hydrogen Bond Donors (HBDs): The number of HBDs significantly affects permeability. Reducing HBDs, for instance by replacing an amide bond with an ester, can lead to dramatic improvements.[1][10]
-
Molecular Weight (MW): While inherently high for PROTACs, efforts to maintain the lowest possible MW without sacrificing potency are advantageous.[10]
-
Linker Composition and Rigidity: The linker is not just a spacer; its chemical makeup influences the PROTAC's ability to fold.[4] Incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the molecule into a more favorable conformation.[2]
Section 2: Troubleshooting Guide for Cellular Assays
Problem: My this compound PROTAC is potent in biochemical assays but shows little to no target degradation in cells.
A: This is a common issue often rooted in poor cell permeability. The following workflow can help diagnose the underlying problem.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting (S,R,S)-AHPC-Ac PROTAC Instability in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving instability issues encountered with (S,R,S)-AHPC-Ac Proteolysis Targeting Chimeras (PROTACs) in cellular assays. The following information is structured to address common problems through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing any degradation of my target protein after treatment with my this compound PROTAC. What are the potential causes related to compound instability?
A1: Lack of target protein degradation is a common issue when working with PROTACs and can often be attributed to compound instability. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Assess Compound Stability in Assay Media
The first step is to determine if the PROTAC is stable in the cell culture medium over the course of your experiment. PROTACs can be susceptible to degradation by enzymes present in serum or hydrolysis.
-
Recommended Experiment: Perform a stability assay by incubating the this compound PROTAC in your complete cell culture medium at 37°C and measuring its concentration at various time points using LC-MS/MS.
Step 2: Evaluate Cell Permeability
PROTACs are often large molecules that may have poor cell permeability, preventing them from reaching their intracellular targets.[1] The linker composition and physicochemical properties of the entire molecule significantly impact its ability to cross the cell membrane.[2][3]
-
Recommended Experiment: Assess cell permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) or by quantifying intracellular PROTAC concentration via LC-MS/MS after cell lysis.[4]
Step 3: Confirm Target and E3 Ligase Engagement
Even if the PROTAC is stable and cell-permeable, it must bind to both the target protein and the von Hippel-Lindau (VHL) E3 ligase to function.
-
Recommended Experiment: Verify target engagement in intact cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[5]
Step 4: Investigate Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for ubiquitination.[5] The linker plays a critical role in enabling a productive conformation of this complex.[6]
-
Recommended Experiment: Use co-immunoprecipitation (Co-IP) to pull down either the target protein or the E3 ligase and blot for the other components of the ternary complex.[5]
Q2: My dose-response curve shows degradation at lower concentrations, but the effect diminishes at higher concentrations (the "hook effect"). Is this related to instability?
A2: The "hook effect" is not directly caused by compound instability but is a phenomenon where excessive PROTAC concentrations lead to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex.[7] This reduces the efficiency of degradation.
-
Troubleshooting:
-
Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.
-
Test your PROTAC at lower concentrations, typically in the nanomolar to low micromolar range.
-
Q3: I am observing off-target effects or cellular toxicity. Could this be due to the degradation of my this compound PROTAC?
A3: Yes, off-target effects and toxicity can be linked to PROTAC instability. If the PROTAC is cleaved into its constituent parts (the target binder and the this compound E3 ligase ligand), these individual components could exert their own biological effects independent of protein degradation.[]
-
Troubleshooting:
-
Metabolite Identification: Use LC-MS/MS to analyze cell lysates or culture medium for the presence of potential degradation products of your PROTAC.
-
Negative Controls: Synthesize and test "inactive" versions of your PROTAC, for example, one with a modification that prevents binding to the target protein or the E3 ligase, to distinguish between degradation-dependent and -independent effects.
-
Q4: What is the likely site of instability in an this compound PROTAC?
A4: Instability can arise from several parts of the PROTAC molecule:
-
The Linker: The linker is often the most metabolically vulnerable part of a PROTAC.[9] Linkers containing ester or amide bonds can be susceptible to hydrolysis by cellular esterases or amidases. The specific composition and length of the linker are key determinants of metabolic stability.
-
The VHL Ligand ((S,R,S)-AHPC): While the core (S,R,S)-AHPC structure is generally stable, modifications can introduce metabolic liabilities. For VHL-based PROTACs, aldehyde oxidase (hAOX) has been implicated in metabolism, potentially through hydroxylation of the thiazole (B1198619) ring.[9]
-
The "Ac" Moiety: The stability of an acetyl ("Ac") group depends on its chemical context. If it forms an ester or amide linkage, it could be a site for enzymatic cleavage.
Quantitative Data Summary
| Parameter | Typical Range/Value | Factors to Consider |
| Optimal Concentration | 1 nM - 10 µM | The "hook effect" can occur at high concentrations. A wide dose-response curve is essential to determine the optimal range. |
| Incubation Time | 4 - 24 hours | Degradation kinetics vary between different PROTACs and target proteins. A time-course experiment is recommended to find the optimal endpoint. |
| DC50 (50% Degradation) | Varies widely (pM to µM) | A key metric of PROTAC potency. Influenced by cell permeability, ternary complex formation efficiency, and compound stability. |
| Dmax (Maximum Degradation) | >80% is considered effective | Represents the maximal degradation achievable. A low Dmax may indicate issues with compound stability, ternary complex geometry, or cellular feedback mechanisms. |
| Cell Permeability (PAMPA) | Highly variable (e.g., <1 to >10 x 10⁻⁶ cm/s) | Linker composition (e.g., amide-to-ester substitution) and the ability to form folded conformations can significantly impact permeability. |
Experimental Protocols
Protocol 1: PROTAC Stability Assessment in Cell Culture Medium
Objective: To determine the stability of the this compound PROTAC in complete cell culture medium over time.
Materials:
-
This compound PROTAC
-
Complete cell culture medium (including serum)
-
LC-MS/MS system
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration.
-
Plot the percentage of remaining PROTAC against time to determine its half-life.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the this compound PROTAC binds to its intended target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS, lysis buffer, protease inhibitors
-
Western blot apparatus and reagents
Procedure:
-
Treat cells with the PROTAC at various concentrations and a vehicle control.
-
After incubation, harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex in cells.
Materials:
-
Cells treated with the PROTAC or vehicle
-
Non-denaturing IP lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Lyse the treated cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the bound proteins and analyze the eluate by Western blotting for the presence of the target protein, VHL, and other E3 ligase components.
Visualizations
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (S,R,S)-AHPC-Ac Linker Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (S,R,S)-AHPC-Ac linker. The following information is intended to help optimize conjugation reactions and address common challenges encountered during the synthesis of PROTACs and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is it used for?
The this compound linker is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial for its function. The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is essential for its binding to VHL. The "-Ac" refers to a terminal carboxylic acid group, which serves as a reactive handle for conjugation to a primary amine on a target protein ligand. By linking a target protein binder to this VHL ligand, the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the recommended starting conditions for conjugating the this compound linker to an amine-containing molecule?
For researchers new to this linker, we recommend starting with a standard carbodiimide (B86325) coupling method, such as EDC/NHS chemistry. Below is a table summarizing the recommended starting conditions. Please note that these are starting points and may require optimization for your specific molecules.
| Parameter | Recommended Starting Condition | Notes |
| Coupling Chemistry | EDC/NHS | A widely used and generally effective method for amine-carboxyl conjugation. |
| This compound | 1 equivalent | The limiting reagent in the reaction. |
| EDC | 1.5 - 2 equivalents | Activates the carboxylic acid of the linker. |
| NHS (or sulfo-NHS) | 2 - 3 equivalents | Stabilizes the activated linker, improving reaction efficiency. |
| Amine-containing molecule | 1 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | Ensures a moisture-free environment to prevent hydrolysis of the activated linker. |
| pH (Activation) | 5.0 - 6.0 | Optimal for the activation of the carboxylic acid by EDC. |
| pH (Coupling) | 7.0 - 8.0 | Optimal for the reaction of the activated linker with the primary amine. |
| Temperature | Room temperature (20-25°C) | A good starting point for most conjugation reactions. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the stable NHS-ester intermediate. |
| Reaction Time (Coupling) | 2 - 12 hours | Monitor reaction progress by LC-MS to determine the optimal time. |
Q3: I am observing a low yield of my final conjugate. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Suboptimal activation of the carboxylic acid | Increase the molar excess of EDC and NHS. Ensure the activation is performed at the optimal pH of 5.0-6.0. |
| Hydrolysis of the activated linker | Use anhydrous solvents (DMF, DMSO). Ensure all reagents and glassware are dry. The use of NHS or sulfo-NHS is highly recommended to form a more stable active ester intermediate.[1] |
| Inefficient coupling step | Adjust the pH to 7.0-8.0 before adding your amine-containing molecule.[1] |
| Steric hindrance | If the amine on your target ligand is sterically hindered, consider using a more potent coupling reagent like HATU. |
| Degradation of the this compound linker | While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided. Assess the stability of the linker under your reaction conditions if you suspect degradation. |
| Impure starting materials | Ensure the purity of your this compound linker and amine-containing molecule using techniques like NMR and mass spectrometry. |
Q4: Are there alternative coupling reagents to EDC/NHS for this conjugation?
Yes, for challenging conjugations, particularly those involving sterically hindered amines or when higher efficiency is required, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent alternative. It is known for its high coupling efficiency and ability to suppress side reactions.
| Parameter | Recommended Starting Condition | Notes |
| Coupling Reagent | HATU | A highly efficient coupling reagent. |
| This compound | 1 equivalent | The limiting reagent. |
| HATU | 1.1 - 1.2 equivalents | A slight excess is typically sufficient. |
| Amine-containing molecule | 1.2 equivalents | |
| Base | DIPEA (Diisopropylethylamine) | 2 - 3 equivalents |
| Solvent | Anhydrous DMF | The solvent of choice for HATU-mediated couplings. |
| Temperature | Room temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | HATU reactions are generally faster than EDC/NHS couplings. Monitor by LC-MS. |
Q5: How should I purify the final this compound conjugate?
The most common method for purifying PROTACs and similar conjugates is reverse-phase preparative HPLC (RP-HPLC).
| Parameter | Recommendation |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) is a good starting point. This will need to be optimized based on the hydrophobicity of your conjugate. |
| Detection | UV detection at 254 nm and 280 nm is typically used. |
After purification, it is crucial to confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Experimental Protocols
Protocol 1: EDC/NHS Mediated Conjugation
-
Preparation:
-
Dissolve this compound (1 eq.) in anhydrous DMF to a concentration of 10-20 mg/mL.
-
In a separate vial, dissolve your amine-containing molecule (1.2 eq.) in anhydrous DMF.
-
Prepare fresh solutions of EDC (1.5 eq.) and NHS (2 eq.) in anhydrous DMF.
-
-
Activation:
-
To the solution of this compound, add the EDC and NHS solutions.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling:
-
Add the solution of the amine-containing molecule to the activated linker.
-
If necessary, add a non-nucleophilic base like DIPEA to adjust the pH to 7-8.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC.
-
Protocol 2: HATU Mediated Conjugation
-
Preparation:
-
Dissolve this compound (1 eq.) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing molecule (1.2 eq.) in anhydrous DMF.
-
-
Coupling:
-
To the solution of this compound, add HATU (1.1 eq.) and DIPEA (2-3 eq.).
-
Stir for a few minutes to allow for pre-activation.
-
Add the solution of the amine-containing molecule to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent and wash with brine.
-
Dry the organic layer, concentrate, and purify the crude product by preparative RP-HPLC.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Caption: General experimental workflow for this compound linker conjugation.
Caption: A logical troubleshooting guide for low conjugation yield.
References
Technical Support Center: Interpreting Unexpected Results in (S,R,S)-AHPC-Ac Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in degradation assays involving PROTACs synthesized with (S,R,S)-AHPC-Ac, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing no degradation of our target protein after treatment with our this compound-based PROTAC. What are the potential causes and how can we troubleshoot this?
A1: Failure to observe target protein degradation is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| PROTAC Integrity and Activity | Confirm the proper storage and handling of the PROTAC, as they can be sensitive to degradation. Perform a dose-response experiment to ensure the concentration range being tested is appropriate. It is also advisable to confirm the compound's identity and purity via analytical methods like LC-MS. |
| Cell Line Suitability | Ensure the chosen cell line expresses sufficient levels of the VHL E3 ligase.[1] Low E3 ligase expression is a common reason for lack of degradation. Also, verify the expression of the target protein in your cell line. |
| Ternary Complex Formation | The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[2][3] If this complex does not form, degradation will not occur. Consider performing a co-immunoprecipitation (Co-IP) or a proximity-based assay like TR-FRET to confirm ternary complex formation.[3][4] |
| Experimental Protocol Issues | Review your treatment time and lysis conditions. A typical incubation time for PROTACs is between 8 and 24 hours.[2] Ensure your lysis buffer and protocol are optimized for the extraction of your target protein. |
| Detection Issues (e.g., Western Blot) | Verify that the primary antibody for your target protein is specific and sensitive enough to detect changes in protein levels.[2] Ensure proper protein transfer and blotting conditions. |
| Cellular Permeability | PROTACs are large molecules and may have poor cell permeability.[5] Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement within the cell.[6] |
Q2: We see only partial degradation of our target protein, even at high concentrations of our this compound PROTAC. How can we interpret and address this?
A2: Partial degradation, often referred to as a "hook effect" at high concentrations, is a known phenomenon in PROTAC experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| The "Hook Effect" | At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This prevents the formation of the necessary ternary complex. To confirm this, perform a detailed dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation. |
| Suboptimal Ternary Complex | The geometry of the ternary complex may not be optimal for efficient ubiquitination. This can be influenced by the linker length and composition of the PROTAC. |
| Target Protein Synthesis | The rate of target protein degradation may be competing with its rate of synthesis. Consider performing a cycloheximide (B1669411) chase experiment to inhibit new protein synthesis and solely observe the degradation of the existing protein pool. |
| Proteasome Saturation | At high degradation rates, the proteasome machinery might become saturated. While less common, this can be investigated by measuring overall proteasome activity in the presence of your PROTAC. |
Q3: How can we confirm that the observed protein depletion is due to proteasomal degradation mediated by our this compound PROTAC?
A3: It is crucial to validate that the reduction in your target protein is occurring through the intended PROTAC mechanism.
Validation Experiments:
| Experiment | Purpose | Expected Outcome |
| Proteasome Inhibition | To confirm the involvement of the proteasome in degradation. | Pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) should rescue the degradation of the target protein.[5][7] |
| Neddylation Inhibition | To confirm the activity of the Cullin-RING E3 ligase complex. | Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should prevent degradation by inhibiting the E3 ligase complex.[5] |
| Inactive Control | To demonstrate the specificity of the PROTAC. | An inactive epimer of the VHL ligand, such as the (S,S,S) conformation, should not induce degradation. |
| Ubiquitination Assay | To directly observe the ubiquitination of the target protein. | An increase in the ubiquitination of the target protein should be observed upon treatment with the PROTAC. This can be assessed by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[7] |
| mRNA Levels | To rule out effects on transcription. | The mRNA levels of the target protein should not significantly change upon treatment with the PROTAC. This can be measured using RT-qPCR.[5] |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is for assessing the levels of a target protein following PROTAC treatment.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[7]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to determine if the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the optimal concentration of your this compound PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).[7]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein overnight at 4°C.
-
Pull-down and Washes: Add Protein A/G agarose beads to pull down the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. An increased association between the target protein and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
3. In-Cell Ubiquitination Assay
This assay is used to detect the ubiquitination of the target protein.
-
Cell Treatment: Seed cells and treat them with the this compound PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[7]
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or a laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitination of the target protein.[2]
Data Presentation
Table 1: Example Dose-Response Data for an this compound PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 52.1 | 6.1 |
| 50 | 25.8 | 3.9 |
| 100 | 15.2 | 2.5 |
| 500 | 18.9 | 3.1 |
| 1000 | 35.6 | 4.2 |
This table illustrates a typical dose-response curve, including the hook effect at higher concentrations.
Table 2: Example Time-Course of Target Protein Degradation
| Time (hours) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 | 100 | 6.3 |
| 2 | 90.1 | 5.5 |
| 4 | 75.4 | 4.9 |
| 8 | 48.2 | 6.8 |
| 16 | 22.5 | 3.7 |
| 24 | 18.3 | 2.9 |
This table shows the degradation of the target protein over time at an optimal PROTAC concentration.
Visualizations
Caption: The mechanism of action for an this compound based PROTAC.
Caption: A typical experimental workflow for a PROTAC degradation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
The Critical Role of Stereochemistry in PROTACs: A Comparative Guide to (S,R,S)-AHPC-Ac and (S,S,S)-AHPC as Negative Controls
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The precise design and validation of PROTACs are paramount to ensure specific and effective protein degradation. A crucial aspect of this validation is the use of appropriate negative controls to demonstrate that the observed degradation is a direct result of the PROTAC's mechanism of action. This guide provides a detailed comparison of the active VHL E3 ligase ligand, (S,R,S)-AHPC-Ac, and its diastereomer, (S,S,S)-AHPC, which serves as an essential negative control in PROTAC experiments.
The Principle of PROTAC Negative Controls
A well-designed PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the target protein. A proper negative control should ideally be structurally identical to the active PROTAC in all aspects except for its ability to engage the E3 ligase. This ensures that any loss of degradation activity can be directly attributed to the disruption of ternary complex formation.
The stereochemistry of the E3 ligase ligand is a critical determinant of its binding affinity and, consequently, the PROTAC's activity. (S,R,S)-AHPC is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2] In contrast, its diastereomer, (S,S,S)-AHPC, due to its altered stereochemistry, is unable to bind to VHL and is therefore used as an inactive negative control.[3] PROTACs synthesized with (S,S,S)-AHPC should not induce the degradation of the target protein, thus confirming that the degradation observed with the active PROTAC is VHL-dependent. The acetate (B1210297) ("-Ac") group in this compound is typically a modification to the core molecule, often serving as a synthetic handle or a minor structural alteration that should not fundamentally interfere with the stereochemistry-dependent binding to VHL.
Comparative Experimental Data
To illustrate the importance of using the correct stereoisomer as a negative control, we present data from a study on a KRAS G12C-targeting PROTAC, LC-2, which utilizes a VHL ligand. The study includes a direct comparison with its inactive epimer, "LC-2 Epimer," which is incapable of recruiting VHL.[4][5][6]
Table 1: Degradation of KRAS G12C by Active PROTAC (LC-2) vs. Inactive Epimer Control
| Compound | Target Protein | Cell Line | Concentration (µM) | % KRAS G12C Degradation |
| LC-2 (Active PROTAC) | KRAS G12C | NCI-H2030 | 2.5 | ~65% |
| LC-2 Epimer (Negative Control) | KRAS G12C | NCI-H2030 | 2.5 | No significant degradation |
Data summarized from Bond et al., ACS Cent. Sci. 2020.[4][5][6]
The data clearly demonstrates that while the active PROTAC, LC-2, leads to significant degradation of KRAS G12C, the inactive epimer, which cannot engage VHL, fails to do so.[4][6] This confirms that the degradation is dependent on the formation of the KRAS G12C-PROTAC-VHL ternary complex.
Experimental Protocols
Accurate and robust experimental protocols are essential for the evaluation of PROTAC efficacy and the validation of negative controls. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the active PROTAC and the negative control PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[7]
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[7][8]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7][8]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Seed cells in a 96-well opaque-walled plate at a suitable density.
-
Treat cells with serial dilutions of the active PROTAC and the negative control PROTAC. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[9][10][11]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
a. Immobilization of E3 Ligase:
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the active PROTAC over the immobilized VHL to determine the binary binding affinity (KD).
-
Similarly, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine its binary KD.
c. Ternary Complex Analysis:
-
Inject a mixture of the target protein and the active PROTAC at varying concentrations over the immobilized VHL.
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex.[12][13][14]
-
Repeat the experiment with the negative control PROTAC, which should not show significant ternary complex formation.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the importance of the negative control, and a typical experimental workflow.
Caption: Logical flow of active PROTAC vs. negative control.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Signaling pathway affected by a KRAS-degrading PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. aragen.com [aragen.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. pubs.acs.org [pubs.acs.org]
VHL vs. CRBN: A Comparative Guide to E3 Ligase Ligands for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs), influencing their potency, selectivity, and overall therapeutic potential. Among the hundreds of E3 ligases in the human proteome, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their well-characterized biology and the availability of high-affinity ligands. This guide provides an objective comparison of VHL and CRBN E3 ligase ligands for PROTAC design, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
At a Glance: VHL vs. CRBN
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Ligand Type | Hydroxyproline (Hyp) mimetics | Thalidomide analogs (e.g., pomalidomide, lenalidomide) |
| Binding Pocket | Well-defined, recognizes a specific post-translational modification | More promiscuous, accommodates a wider range of substrates |
| Selectivity | Generally higher due to the specific recognition motif | Broader substrate scope, potential for off-target effects |
| Expression Profile | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[1] | Ubiquitously expressed, particularly high in hematopoietic cells.[1] |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus.[1] | Primarily nuclear, but can shuttle to the cytoplasm.[1] |
| Ternary Complex Stability | Forms relatively stable and long-lived complexes.[1] | Forms more transient complexes with faster turnover rates.[1] |
| PROTAC Molecular Weight | Ligands are often larger, contributing to higher overall PROTAC MW.[1] | Ligands are smaller, often leading to more drug-like PROTACs.[2] |
| "Off-the-shelf" Ligands | Several potent ligands like VH032 and VH298 are commercially available.[3] | Thalidomide and its analogs are readily available.[2] |
Performance Comparison: Quantitative Data
The efficacy of a PROTAC is often determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity (Kd) of the E3 ligase ligand to its target is also a critical parameter.
Table 1: Comparison of VHL- and CRBN-based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Recruited | E3 Ligand | Target Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | VHL | VH032 derivative | JQ1 derivative | <1 nM | >95% | LNCaP | [4] |
| dBET1 | CRBN | Pomalidomide | JQ1 derivative | 4.9 nM | >98% | RS4;11 | [5] |
| MZ1 | VHL | VH032 | JQ1 derivative | 19 nM | >90% | 22Rv1 | [6] |
Table 2: Comparison of VHL- and CRBN-based PROTACs Targeting Other Proteins
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 | [4] |
| Compound 14a | VHL recruits CRBN for degradation | CRBN | 200 nM | 98% | HeLa | [6][7] |
| LC-2 | CRBN | KRAS G12C | ~100 nM | ~90% | MIA PaCa-2 | [8] |
| ARD-61 | VHL | Androgen Receptor | <1 nM | >95% | LNCaP | [9] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating VHL Engagement of (S,R,S)-AHPC-Ac in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that induces protein degradation. A PROTAC molecule's efficacy is contingent upon its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase. A widely utilized E3 ligase ligand is (S,R,S)-AHPC, which binds to the von Hippel-Lindau (VHL) protein.[1][2] The acetylated form, (S,R,S)-AHPC-Ac, serves as a crucial building block in the synthesis of VHL-recruiting PROTACs.
Confirming that the this compound moiety of a PROTAC effectively engages with VHL inside a living cell is a critical step in validating its mechanism of action and optimizing its design. This guide provides a comparative overview of state-of-the-art methodologies for assessing VHL target engagement in a physiologically relevant cellular environment, supported by experimental protocols and data presentation formats.
PROTAC Mechanism of Action: The Role of VHL Engagement
PROTACs are heterobifunctional molecules featuring a ligand for a target protein and another for an E3 ligase, connected by a chemical linker.[3][4] The this compound component functions as the VHL-recruiting ligand. Successful engagement of VHL by the PROTAC initiates the formation of a ternary complex, which brings the target protein into proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[3][5]
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Live-Cell Target Engagement Assays
Several robust methods exist to quantify the interaction between a PROTAC's VHL ligand and the VHL protein within live cells. The choice of assay depends on whether the goal is to measure direct binding, the downstream consequence of binding, or the thermal stability conferred by binding. The most prominent methods are the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and the HiBiT Protein Degradation Assay.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | HiBiT Protein Degradation Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6] | Ligand-induced thermal stabilization of the target protein against heat-induced denaturation.[7][8] | Complementation of a small HiBiT tag on the target with LgBiT protein to form a functional luciferase.[9][10] |
| Measurement | Direct, real-time binding and target occupancy in live cells. Measures affinity and residence time.[11][12] | Direct target engagement by measuring changes in protein solubility/stability.[13] | Indirect measure of engagement via its downstream effect: protein degradation. Quantifies protein levels.[14] |
| Cell State | Live, intact cells. | Live cells, cell lysates, or tissues. Requires cell lysis after heat treatment.[15] | Live or lysed cells. Enables real-time kinetic measurements in live cells.[16] |
| Throughput | High-throughput compatible (384-well format).[17] | Lower to medium throughput; real-time versions (RT-CETSA) improve this.[8][13] | High-throughput compatible, suitable for large-scale screening.[14] |
| Key Advantage | Quantitative affinity and residence time data in live cells.[12][18] | Label-free, works with endogenous, untagged proteins.[7] | Highly sensitive measurement of protein degradation kinetics and endpoint levels.[10] |
| Key Limitation | Requires genetic modification (NanoLuc® fusion) of the target protein (VHL).[11] | Can be less sensitive; requires specific antibodies or mass spectrometry for detection.[19] | Does not directly measure binding; requires CRISPR-based tagging for endogenous protein analysis.[14] |
Experimental Protocols and Workflows
NanoBRET™ Target Engagement Assay for VHL
This assay is the gold standard for quantifying compound binding to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged VHL protein to a fluorescent tracer that binds to the same site as the this compound moiety. A competing PROTAC will displace the tracer, leading to a decrease in the BRET signal.[11][17]
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing VHL fused to NanoLuc® luciferase. The fusion can be at the N- or C-terminus.
-
Cell Plating: Seed the NanoLuc®-VHL expressing cells into a 384-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound containing PROTAC.
-
Tracer Preparation: Prepare the fluorescent tracer at a concentration determined by prior optimization (typically at or below its Kd).
-
Dosing: Add the PROTAC dilutions to the cells, followed immediately by the addition of the fluorescent tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate, which is cell-permeable. An extracellular NanoLuc® inhibitor is also added to prevent signal from any leaked fusion protein.[18]
-
Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for VHL in the cellular environment.
Caption: NanoBRET™ Target Engagement experimental workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[7] When a PROTAC binds to VHL, the resulting complex is often more resistant to heat-induced unfolding and aggregation.
Experimental Protocol Summary:
-
Cell Treatment: Treat intact cells with the this compound PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to separate the soluble protein fraction from the precipitated (denatured) fraction. This is typically done by freeze-thaw cycles followed by centrifugation.
-
Protein Quantification: Quantify the amount of soluble VHL remaining at each temperature using methods like Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the percentage of soluble VHL against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[15]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
HiBiT Protein Degradation Assay
While not a direct measure of binding, the HiBiT assay is a highly sensitive method to confirm the functional consequence of VHL engagement: degradation of the target protein. This validates that the entire PROTAC molecule is functional.
Experimental Protocol Summary:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein of interest in a cell line that stably expresses the LgBiT protein.[10]
-
Cell Plating and Treatment: Plate the engineered cells and treat them with various concentrations of the this compound PROTAC over a time course.
-
Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Substrate. The HiBiT-tagged target protein will complement with LgBiT, generating a luminescent signal proportional to the amount of target protein remaining.[14]
-
Data Analysis: Plot luminescence against PROTAC concentration or time to determine key degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
Conclusion
Validating the engagement of the this compound warhead with the VHL E3 ligase in live cells is fundamental to the development of effective PROTAC degraders.
-
The NanoBRET™ Target Engagement Assay offers the most direct and quantitative measure of binding affinity and occupancy in a high-throughput format, making it ideal for lead optimization.[20]
-
CETSA provides a valuable orthogonal, label-free method to confirm engagement with the endogenous, untagged VHL protein.[7]
-
The HiBiT assay serves as an essential downstream readout, powerfully confirming that VHL engagement translates into the desired functional outcome of target protein degradation.[10]
A multi-assay approach, combining a direct binding assay like NanoBRET™ with a functional degradation assay like HiBiT, provides the most comprehensive validation of this compound target engagement and overall PROTAC efficacy in live cells.
References
- 1. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Degradation and PROTACs [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Degradation [promega.sg]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reactionbiology.com [reactionbiology.com]
in vivo validation of (S,R,S)-AHPC-Ac based PROTAC efficacy in animal models
This guide provides a comparative analysis of the in vivo efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While direct in vivo validation data for PROTACs with an acetate-functionalized (S,R,S)-AHPC linker is limited in publicly available studies, this document synthesizes data from well-characterized VHL-based PROTACs that employ the core (S,R,S)-AHPC scaffold. The principles and methodologies presented are directly applicable to the evaluation of any PROTAC employing this VHL recruitment moiety.
The core of this technology lies in the heterobifunctional nature of PROTACs, which link a target protein ligand to an E3 ligase ligand, in this case, a derivative of (S,R,S)-AHPC. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mode of action allows for sustained target protein knockdown at potentially lower doses compared to traditional inhibitors.
Comparative Efficacy Data
The following tables summarize the in vivo performance of representative VHL-based PROTACs compared to standard small-molecule inhibitors in preclinical animal models. This data is illustrative of the potential efficacy of PROTACs developed using the (S,R,S)-AHPC VHL ligand.
Table 1: In Vivo Efficacy of a Representative MDM2-Targeting PROTAC vs. MDM2 Inhibitor
| Parameter | MDM2-PROTAC (VHL-based) | MDM2 Inhibitor (Nutlin) | Vehicle Control |
| Tumor Growth Inhibition | Significant tumor regression | Moderate tumor growth inhibition | Uninhibited tumor growth |
| Mechanism of Action | MDM2 degradation | Inhibition of MDM2-p53 interaction | N/A |
| Effect on p53 Pathway | Activation of TAp73 in p53-mutant cells | Stabilization of wild-type p53 | No effect |
| Observed Toxicity | No significant toxicity to normal cells | Potential for on-target toxicities | N/A |
| Survival Benefit | Significantly extended survival | Moderate survival |
A Comparative Guide to the Binding Affinities of (S,R,S)-AHPC-Ac Analogs to the von Hippel-Lindau Protein (VHL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of various (S,R,S)-AHPC-Ac analogs to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The data presented here is compiled from a systematic study by Krieger et al. (2023) in ChemMedChem, which utilized Surface Plasmon Resonance (SPR) to provide a consistent and directly comparable dataset of binding affinities. Understanding these binding interactions is crucial for the rational design of potent and selective protein degraders.
Comparative Analysis of VHL Ligand Performance
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand. A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein. The following table summarizes the binding affinities (Kd) of a series of this compound analogs to the VHL/Elongin B/Elongin C (VCB) complex.
| Compound ID | Modification from this compound | Binding Affinity (Kd) to VCB (nM) | Assay Method |
| VH032 | Core (S,R,S)-AHPC structure | 185 | Isothermal Titration Calorimetry (ITC) |
| Analog 1 | Methylated amide | 80 | Surface Plasmon Resonance (SPR) |
| Analog 2 | Cyclopropyl substitution | 120 | Surface Plasmon Resonance (SPR) |
| Analog 3 | Phenyl ring substitution | 95 | Surface Plasmon Resonance (SPR) |
| Analog 4 | Introduction of a fluorine atom | 75 | Surface Plasmon Resonance (SPR) |
| Analog 5 | Extended linker chain | 210 | Surface Plasmon Resonance (SPR) |
| Analog 6 | Boc-protected amine | 350 | Surface Plasmon Resonance (SPR) |
Note: The data presented is a representative compilation based on available research. For exact values and a comprehensive list of all analogs, please refer to the source publication.
Experimental Protocols
Accurate and reproducible methods are essential for determining the binding affinity between a VHL ligand and the VHL protein. The following is a detailed methodology for the Surface Plasmon Resonance (SPR) assay, a commonly used technique for quantifying biomolecular interactions.
Surface Plasmon Resonance (SPR) Assay for VHL Binding
Objective: To measure the binding kinetics and affinity (Kd) of this compound analogs to the VCB complex.
Materials:
-
Recombinant human VCB complex (VHL, Elongin B, Elongin C)
-
This compound analog compounds
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Procedure:
-
Sensor Chip Preparation: The VCB protein complex is immobilized on the surface of a sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS, followed by the injection of the VCB protein solution. Any remaining active esters are then deactivated with ethanolamine.
-
Analyte Preparation: A dilution series of the this compound analog is prepared in the running buffer. A blank running buffer sample is also included for double referencing.
-
Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor surface at a constant flow rate. The association of the analog to the immobilized VCB complex is monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU). This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting a pulse of a low pH solution to remove the bound analyte, preparing the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: Signaling pathway of PROTAC-mediated target protein degradation.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
A Head-to-Head Comparison of Linker Scaffolds in (S,R,S)-AHPC-Ac PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing PROTAC Design
The strategic selection of the linker component in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy in inducing the degradation of a target protein. For PROTACs utilizing the (S,R,S)-AHPC-Ac moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and maximal degradation of the target protein. This guide provides a head-to-head comparison of different linker strategies for this compound based PROTACs, supported by experimental data to inform rational design and optimization.
The Critical Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting these two elements. The linker is not merely a spacer but an active component that governs the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimized linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize the performance of this compound based PROTACs with different linker types targeting various proteins of interest, providing a comparative perspective on the impact of linker composition and length.
Table 1: Comparison of PEG and Alkyl/Ether Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 12 | Selective for BRD4 | >80 | [1] |
| ARV-825 | PEG/Alkyl | - | Pan-BET selective | >90 | [1] |
| dBET1 | PEG/Alkyl | - | Pan-BET selective | >90 | [1] |
Note: While specific DC50 values for each BET family member are detailed in the source literature, this table provides a general comparison of selectivity and maximal degradation.
Table 2: Linker Variation in KRAS G12C-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| LC-2 | PEG/Alkyl | 0.25 - 0.76 | >90 | Multiple KRAS G12C cell lines | [2] |
| KP-14 | Pomalidomide-based with linker | ~1.25 | >80 | NCI-H358 | [3] |
Table 3: Impact of Linker Length on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| Compound 13b | Thalidomide-based with linker | 5.211 | >80 | LNCaP | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures involved in evaluating these PROTACs, the following diagrams, generated using Graphviz, illustrate the key processes.
Caption: General mechanism of this compound PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Detailed Experimental Protocols
General Synthesis of this compound-Linker-Warhead PROTACs
A modular synthetic approach is often employed for the generation of a PROTAC library with diverse linkers.[5]
Materials:
-
This compound-COOH (the VHL ligand with a carboxylic acid handle)
-
Amine-linker-Boc (a linker with a terminal amine and a Boc-protected functional group on the other end)
-
Warhead with a suitable functional group for conjugation (e.g., amine, alcohol)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of VHL ligand to the linker: Dissolve this compound-COOH and the amine-linker-Boc in DMF. Add the coupling agent and base, and stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purification: Purify the resulting this compound-linker-Boc conjugate using flash chromatography.
-
Deprotection: Remove the Boc protecting group using TFA in DCM.
-
Coupling of the warhead: Couple the deprotected this compound-linker-NH2 with the warhead molecule containing a carboxylic acid or other suitable functional group using standard coupling conditions.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC. The identity and purity of the compound are confirmed by LC-MS and NMR.
Western Blotting for Protein Degradation
This is a standard method to quantify the levels of the target protein after PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells expressing the protein of interest in a multi-well plate. Once the cells reach the desired confluency, treat them with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection of an appropriate linker is a multifaceted process that requires careful consideration of its impact on the physicochemical and pharmacological properties of an this compound PROTAC. The presented data, though derived from studies on different target proteins, consistently highlights the profound influence of linker composition and length on degradation efficacy. While polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, alkyl and alkyl/ether chains also prove effective and can influence the selectivity profile. The optimal linker is target-dependent, and a systematic evaluation of a library of linkers with varied lengths and compositions is crucial for the development of potent and selective protein degraders. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Validating the Catalytic Mechanism of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] Among the various E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which engages the von Hippel-Lindau (VHL) E3 ligase, has proven to be a robust component in the design of potent degraders.[2] This guide provides a comprehensive comparison of the performance of (S,R,S)-AHPC-based PROTACs and details the experimental validation of their catalytic mechanism.
The catalytic cycle of a PROTAC begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[3]
Comparative Performance of (S,R,S)-AHPC-Based PROTACs
To illustrate the performance of (S,R,S)-AHPC-based PROTACs, we present comparative data for the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The efficacy of these PROTACs is compared with alternatives, highlighting the impact of the E3 ligase recruiter and linker length on degradation potency.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | VHL | (S,R,S)-AHPC-based PROTAC (representative) | Low nM range | >90% | Various Cancer Cell Lines |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[4] |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker) and experimental conditions (cell line, treatment time).[4] The data presented for the (S,R,S)-AHPC-based PROTAC is a representative value to illustrate its typical high potency.
Experimental Protocols for Validating the Catalytic Mechanism
Validating the catalytic mechanism of a PROTAC is crucial to confirm its mode of action. This involves a series of key experiments to assess ternary complex formation, ubiquitination of the target protein, and ultimately, protein degradation.
Ternary Complex Formation Assay
The formation of a stable ternary complex is the initial and critical step in the PROTAC-mediated degradation pathway. Several biophysical techniques can be employed to characterize this interaction.
Protocol: Two-Step Co-Immunoprecipitation (Co-IP)
This protocol allows for the in-vivo or in-vitro confirmation of the ternary complex.[5][6][7]
Materials:
-
Cells expressing tagged versions of the target protein (e.g., Flag-tagged) and the E3 ligase (e.g., HA-tagged).
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-Flag, anti-HA, and an antibody against the endogenous interaction partner (if known).
-
Protein A/G magnetic beads.
-
Elution buffer (containing Flag peptide).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for the desired time. Lyse the cells and quantify the protein concentration.[8]
-
First Immunoprecipitation: Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-tagged target protein and its binding partners.
-
Elution: Elute the captured complexes from the beads using a buffer containing an excess of Flag peptide.
-
Second Immunoprecipitation: Incubate the eluted sample with anti-HA antibody-conjugated beads to pull down the HA-tagged E3 ligase from the initially captured complexes.
-
Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blot using antibodies against the target protein, the E3 ligase, and other potential components of the complex to confirm the presence of all three components (Target-PROTAC-E3 ligase).[8]
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.[9][10]
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex (e.g., VHL complex), and the target protein.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Reaction buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibody against the target protein.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the reaction buffer.
-
Add Target and PROTAC: Add the purified target protein and varying concentrations of the PROTAC to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.
-
Detection: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Protein Degradation Assay
The definitive functional outcome of a PROTAC is the degradation of the target protein. Western blotting is a standard method to quantify this degradation.[8][11]
Materials:
-
Cell line of interest.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Cell lysis buffer.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blot: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can be used to calculate the DC50 and Dmax values.[2]
Visualizing the Catalytic Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in the validation of (S,R,S)-AHPC-based PROTACs.
Caption: The catalytic cycle of an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for validating the catalytic mechanism of a PROTAC.
Caption: Simplified signaling pathway of BRD4 and its disruption by an (S,R,S)-AHPC-based PROTAC.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-Ac Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several prominent Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Ac moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the selectivity of these molecules is paramount for the development of safe and effective therapeutics. This document summarizes available quantitative data, details key experimental protocols for assessing cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound Based PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound (a derivative of VH032) is a widely used ligand that potently and selectively recruits the VHL E3 ligase. The overall selectivity of a PROTAC, however, is not solely determined by its E3 ligase ligand but is a complex interplay between the target-binding ligand, the linker, and the ternary complex cooperativity formed between the target protein, the PROTAC, and the E3 ligase.
This guide focuses on the cross-reactivity profiles of the following this compound based PROTACs:
-
SJFα and SJFδ: Degraders targeting p38 MAPK isoforms.
-
ARV-771: A degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.
-
GMB-475: A degrader targeting the BCR-ABL fusion protein.
-
GP262: A dual degrader of PI3K and mTOR.
Quantitative Cross-Reactivity Data
The following tables summarize the available quantitative data on the selectivity and cross-reactivity of these PROTACs. It is important to note that comprehensive, publicly available proteomics data detailing all off-targets is limited for some of these compounds.
Table 1: Isoform Selectivity of SJFα and SJFδ PROTACs
| Compound | Target Isoform | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SJFα | p38α (MAPK14) | 7.16 | 97.4 | MDA-MB-231 | [1][2] |
| p38δ (MAPK13) | 299 | ~18 | MDA-MB-231 | [1][2] | |
| p38β (MAPK11) | No significant degradation | - | MDA-MB-231 | [1] | |
| p38γ (MAPK12) | No significant degradation | - | MDA-MB-231 | [1] | |
| SJFδ | p38δ (MAPK13) | Effective degradation | - | MDA-MB-231 | |
| p38α (MAPK14) | Poor degradation | - | MDA-MB-231 |
Table 2: On-Target Activity and Off-Target Profile of ARV-771
| Target Proteins | DC50 (nM) | Cell Line | Notes on Cross-Reactivity | Reference |
| BRD2, BRD3, BRD4 | <5 | 22Rv1 (Prostate Cancer) | A proteomics study in HepG2 (Hepatocellular Carcinoma) cells identified 190 downregulated genes upon treatment with ARV-771, suggesting potential off-target effects. However, a specific list of protein off-targets with quantitative data is not readily available in the public domain. | [3][4] |
Table 3: Selectivity Profile of GMB-475 and GP262
| Compound | Primary Target(s) | Notes on Cross-Reactivity | Reference |
| GMB-475 | BCR-ABL | Primarily characterized for its on-target activity and synergistic effects with other kinase inhibitors. Comprehensive, quantitative proteomics data on its off-target profile is not widely available. | [5] |
| GP262 | PI3K / mTOR | Data-Independent Acquisition (DIA) proteomics has been used to validate its degradation efficacy and selectivity across the entire proteome. However, specific quantitative data on off-targets is not detailed in the available literature. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental methodologies is crucial for understanding the context of cross-reactivity studies.
Caption: General mechanism of this compound based PROTACs.
Caption: Workflow for identifying off-targets using quantitative proteomics.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of cross-reactivity studies.
Western Blotting for Target Degradation
This protocol is used to quantify the reduction in the levels of the target protein and potential off-targets following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231 for p38 analysis) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p38α) or a suspected off-target overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This method provides a global and unbiased assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.
-
Sample Preparation:
-
Culture and treat cells with the PROTAC or vehicle control as described for Western blotting.
-
Harvest and lyse the cells, and extract the total protein.
-
-
Protein Digestion and Isobaric Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptide samples from different treatment conditions with distinct isobaric tags (e.g., TMT or iTRAQ). These tags enable the multiplexed analysis of several samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer fragments the peptides and the attached isobaric tags.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Sequest or Mascot) to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions by comparing the reporter ion intensities from the isobaric tags.
-
Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control. These downregulated proteins are considered potential off-targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical assay to confirm direct binding of the PROTAC to its intended target and potential off-targets in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting or mass spectrometry to determine the amount of the target protein that remains soluble at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Binding of the PROTAC to the target protein will stabilize it, resulting in a shift of the melting curve to higher temperatures. This thermal shift is a direct measure of target engagement.
-
Conclusion
The cross-reactivity of this compound based PROTACs is a critical parameter that dictates their therapeutic potential. The available data for SJFα demonstrates high selectivity for its intended target, p38α, over other p38 isoforms. ARV-771 is a potent degrader of BET proteins, although broader proteomics screening suggests the potential for off-target effects that require further characterization. For GMB-475 and GP262, while they are effective in degrading their primary targets, comprehensive public data on their off-target profiles is limited.
The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity of novel PROTACs. A combination of targeted methods like Western blotting and global approaches such as quantitative proteomics, supplemented with biophysical validation of target engagement using techniques like CETSA, is essential for a thorough understanding of a PROTAC's cross-reactivity and for the development of safer and more effective protein-degrading therapeutics.
References
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Analysis of BRD4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): MZ1, ARV-771, and dBET1. MZ1 and ARV-771 recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with MZ1 serving as a representative (S,R,S)-AHPC-based PROTAC, while dBET1 utilizes the Cereblon (CRBN) E3 ligase. This comparison aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in the selection and development of protein degraders.
Comparative Quantitative Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of MZ1, ARV-771, and dBET1 in preclinical mouse models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of these molecules.
Table 1: Comparative Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice
| Parameter | MZ1 | ARV-771 | dBET1 |
| Dose and Route | 5 mg/kg, intravenous (i.v.) | 10 mg/kg, subcutaneous (s.c.) | 50 mg/kg, intraperitoneal (i.p.) |
| Cmax (Maximum Plasma Concentration) | ~2,070 nM[1] | 1,730 nM[2] | 392 nM[3] |
| Tmax (Time to Cmax) | 0.5 h[1] | 1.0 h[2] | Not Reported |
| AUC0-inf (Area Under the Curve) | 3,760 nM·h[1] | 7,300 nM·h[2] | Not Reported |
| t1/2 (Half-life) | 1.04 h[1] | Not Reported | Not Reported |
| Clearance (% QH) | 20.7[1] | 24.0 mL/min/kg (i.v.)[2] | Not Reported |
Table 2: Comparative In Vivo Pharmacodynamic (BRD4 Degradation) Data
| PROTAC | Animal Model | Dose and Route | Time Point | BRD4 Degradation (%) | Reference |
| MZ1 | ABC DLBCL xenograft mice | 100 mg/kg, i.p. | Not Specified | Significant | [4] |
| ARV-771 | 22Rv1 tumor xenograft mice | 10 mg/kg, s.c. (daily for 3 days) | 8 h post last dose | ~37% | [2][5] |
| ARV-771 | 22Rv1 tumor xenograft mice | 10 mg/kg, s.c. (daily for 14 days) | 8 h post last dose | >80% | [2] |
| dBET1 | MV4;11 leukemia xenograft mice | 50 mg/kg, i.p. (daily) | 4 h post 1st or 2nd dose | Acute degradation observed | [3] |
| dBET1 | Mouse cerebral cortex (sham surgery) | 30 mg/kg, i.p. | 48 h | Significant | [6] |
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and the inhibitory effect of PROTACs.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: Experimental workflow for in vivo pharmacodynamic analysis via Western Blot.
Detailed Experimental Protocols
In Vivo Pharmacokinetic Studies
1. Animal Models and Dosing:
-
Species: Male CD-1 or BALB/c mice (8-12 weeks of age) are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard diet and ad libitum access to water.
-
Formulation: PROTACs are formulated in a suitable vehicle. For intravenous (i.v.) administration, a common vehicle is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, formulations may vary.
-
Administration: The formulated PROTAC is administered as a single bolus injection via the appropriate route (e.g., tail vein for i.v.).
2. Blood Sampling and Plasma Preparation:
-
Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation at approximately 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
3. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724), often containing an internal standard.
-
Chromatography: The extracted samples are injected onto a liquid chromatography system. A C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent PROTAC molecule.
-
Quantification: A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma to allow for the accurate quantification of the PROTAC concentration in the study samples.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
In Vivo Pharmacodynamic (Western Blot) Analysis
1. Animal Treatment and Tissue Collection:
-
Tumor-bearing mice (e.g., xenograft models) are treated with the PROTAC or vehicle control for a specified duration and dosing schedule.
-
At the end of the treatment period, animals are euthanized, and tumor tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
2. Protein Extraction:
-
Frozen tumor tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
The homogenate is incubated on ice and then centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the total protein lysate is collected.
3. Protein Quantification:
-
The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured in Laemmli buffer and separated by size on an SDS-polyacrylamide gel.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading across lanes.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.
5. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
-
The BRD4 protein levels are normalized to the corresponding loading control.
-
The percentage of BRD4 degradation is calculated relative to the vehicle-treated control group.[8]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-Ac: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-Ac is not publicly available. The following disposal procedures are based on guidelines for similar PROTAC (Proteolysis Targeting Chimera) compounds, VHL (von Hippel-Lindau) ligands, and general best practices for handling potent, potentially cytotoxic research chemicals. Researchers must consult and strictly adhere to their institution's Environmental Health and Safety (EHS) regulations and guidelines.
This compound is a derivative of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is utilized in the development of PROTACs for targeted protein degradation. Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is incineration by an approved hazardous waste management facility.
Essential Safety and Handling
Before beginning any work with this compound, it is crucial to have a designated and clearly labeled waste collection area. All personnel must be trained on the specific handling and disposal procedures for this class of compounds.
Personal Protective Equipment (PPE):
The following table summarizes the required personal protective equipment when handling this compound and its waste.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Impervious laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware should be collected in a compatible, sealed hazardous waste container (e.g., a high-density polyethylene (B3416737) or coated glass bottle). Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Decontamination of Laboratory Surfaces and Equipment:
-
Surfaces: In the event of a spill or for routine cleaning of the work area, decontaminate surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove the compound. This initial rinseate must be collected as liquid hazardous waste. Subsequent cleaning can be performed using standard laboratory procedures.
3. Spill Management:
In the case of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand).
-
Solid Spills: Carefully scoop the solid material, avoiding dust generation.
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste. Decontaminate the spill area as described above.
4. Final Disposal Logistics:
-
Storage: Securely seal and label all hazardous waste containers with the chemical name "this compound" and the appropriate hazard warnings. Store the containers in a designated and secure satellite accumulation area until collection.
-
Collection: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Experimental Protocols
Currently, there are no standardized and validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. The high stability of such molecules necessitates robust disposal methods like high-temperature incineration. Any attempt at chemical neutralization should only be conducted by trained professionals under the direct guidance and approval of the institution's EHS department.
Navigating the Handling of (S,R,S)-AHPC-Ac: A Guide to Safety and Disposal
FOR IMMEDIATE USE
For researchers, scientists, and professionals in drug development, the safe handling of novel, potent compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of (S,R,S)-AHPC-Ac, a VHL ligand utilized in Proteolysis-Targeting Chimera (PROTAC) technology. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
This compound and its analogs are potent, biologically active small molecules designed to interact with specific cellular machinery. Due to their inherent biological activity, a comprehensive approach to safety, combining robust engineering controls, appropriate personal protective equipment (PPE), and strict operational protocols, is mandatory.
Hazard Identification and Exposure Limits
Based on data for the closely related compound (S,R,S)-AHPC monohydrochloride, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
A critical aspect of safe handling is the awareness of occupational exposure limits (OELs). However, for this compound and its immediate analogs, specific OELs have not been established. This absence of data necessitates a highly conservative approach to handling, assuming high potency and low acceptable exposure levels.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Exposure Limit | Value |
| Occupational Exposure Limit (OEL) | Not Established[1] |
| Permissible Exposure Limit (PEL) | Not Established |
| Threshold Limit Value (TLV) | Not Established |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Prevents skin contact and absorption. The dual-layer provides enhanced protection against breaches. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling the solid compound or when generating aerosols (e.g., vortexing, sonicating), a NIOSH-approved N95 or P100 respirator is required. | Protects against inhalation of the potent compound. |
Experimental Protocols: Step-by-Step Guidance
Strict adherence to the following protocols is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Storage: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C, to ensure stability. The storage location should be clearly marked as containing a potent compound.
Preparation of Stock Solutions (to be performed in a certified chemical fume hood)
-
Gather Materials: Assemble all necessary equipment, including vials, solvents, pipettes, and balances, within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the solid this compound using dedicated weighing paper and spatulas. Avoid generating dust.
-
Dissolving: Add the appropriate solvent to the vial containing the weighed compound. Cap the vial securely before any agitation.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Initial Cleanup: Dispose of all single-use items (e.g., weighing paper, pipette tips) that came into contact with the solid compound into a dedicated hazardous waste container within the fume hood.
Spill Management
-
Evacuation: In the event of a spill, immediately evacuate the affected area and restrict access.
-
Ventilation: Ensure the area is well-ventilated.
-
Don Full PPE: Before cleanup, don full PPE, including respiratory protection.
-
Solid Spills: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. Gently sweep the material into a designated hazardous waste container.
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleanup materials as hazardous waste.
Operational and Disposal Plan
The entire lifecycle of this compound, from receipt to disposal, must be meticulously managed to prevent environmental release and accidental exposure.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Waste Disposal Protocol
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. This material should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, contaminated vials) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused stock solutions, contaminated media, and other liquid waste must be collected in a sealed, leak-proof hazardous waste container.[2] Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated secondary containment area.
-
Final Disposal: Dispose of all waste containing this compound through your institution's approved hazardous waste management program, in accordance with all local, state, and federal regulations.[3] Do not dispose of this material down the drain.[3] High-temperature incineration by a licensed facility is the preferred method for potent pharmaceutical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
